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Bisoprolol (hemifumarate)

Cat. No.: B10824962
M. Wt: 457.6 g/mol
InChI Key: UWNAFIQLILKMCZ-JITBQSAISA-N
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Description

Contextualization within Beta-Adrenergic Receptor Modulators

Bisoprolol (B1195378) is classified as a second-generation, highly selective β1-adrenergic receptor antagonist. patsnap.compatsnap.combecarispublishing.com Its mechanism of action involves competitively blocking the β1-adrenergic receptors, which are predominantly located in the heart muscle cells and the juxtaglomerular cells of the kidneys. patsnap.comnih.gov This selective blockade inhibits the effects of catecholamines like adrenaline and noradrenaline at these sites. patsnap.comwikipedia.org

The activation of β1-receptors by these stress hormones typically initiates a signaling cascade that increases heart rate and contractility. patsnap.com By antagonizing these receptors, Bisoprolol reduces the heart's workload and oxygen demand. patsnap.comnih.gov Its high selectivity for β1-receptors over β2-receptors, which are found in the lungs and other tissues, is a key characteristic. patsnap.compatsnap.com This selectivity minimizes the potential for effects such as bronchoconstriction, which can be a concern with non-selective beta-blockers. patsnap.compatsnap.com Compared to other β1-selective blockers like atenolol (B1665814) and metoprolol (B1676517), bisoprolol exhibits a higher degree of selectivity. wikipedia.org

Furthermore, by blocking β1-receptors in the kidneys, Bisoprolol inhibits the release of renin. patsnap.comnih.gov This action, in turn, suppresses the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation. patsnap.comnih.gov

Chemical Structure and Stereochemical Considerations of Bisoprolol

Bisoprolol is a racemic mixture, meaning it consists of equal amounts of two enantiomers: (S)-bisoprolol and (R)-bisoprolol. ntnu.nofda.gov The presence of a chiral center in its structure gives rise to this stereoisomerism. solubilityofthings.com The β-blocking activity of Bisoprolol is primarily attributed to the (S)-enantiomer, which is reported to be 30 to 80 times more potent than the (R)-enantiomer. ntnu.no

Despite the significantly higher activity of the (S)-enantiomer, the drug is most commonly marketed and studied as a racemic mixture. ntnu.no The metabolism of Bisoprolol is carried out by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. researchgate.net Research has shown that CYP2D6 metabolizes Bisoprolol stereoselectively, favoring the (R)-enantiomer, while CYP3A4 shows no such stereoselectivity. researchgate.netmdpi.com This difference in metabolic clearance between the two enantiomers contributes to variations in their disposition in the body. researchgate.net

The chemical structure of Bisoprolol features both amine and alcohol functional groups, which allows for a variety of chemical interactions. solubilityofthings.com The molecule's hydroxymethyl group contributes to its solubility. solubilityofthings.com For pharmaceutical use, Bisoprolol is typically formulated as a hemifumarate salt, which enhances its stability and handling properties. ntnu.nobiomol.com

Interactive Data Table: Chemical Properties of Bisoprolol and its Hemifumarate Salt

PropertyValueSource
Bisoprolol
IUPAC Name(RS)-1-{4-[(2-Isopropoxyethoxy)methyl]phenoxy}- 3-(isopropylamino)propan-2-ol wikipedia.org
Molecular FormulaC18H31NO4 wikipedia.orgfda.gov
Molar Mass325.449 g·mol−1 wikipedia.org
ChiralityRacemic mixture wikipedia.orgfda.gov
Protein Binding~30% wikipedia.org
Bisoprolol Hemifumarate
Formal Name1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol, (2E)-2-butenedioate (2:1) biomol.com
CAS Number104344-23-2 biomol.com
Molecular FormulaC18H31NO4 . 1/2C4H4O4 biomol.com
Formula Weight383.48 g/mol sigmaaldrich.com
AppearanceA crystalline solid biomol.comcaymanchem.com
Melting Point100 °C nih.gov
SolubilitySoluble in DMSO, DMF, Ethanol (B145695), and PBS (pH 7.2) biomol.comcaymanchem.com

Research Trajectory and Unaddressed Challenges in Understanding the Compound's Fundamental Aspects

The development of Bisoprolol was driven by the need for β1-selective blockers with favorable pharmacokinetic properties. caymanchem.com Since its initial approval, research has confirmed its efficacy and has led to its widespread use. nih.govmarkwideresearch.com The expiration of patents for the branded product has spurred the development of generic versions, increasing market competition. markwideresearch.com

Current research continues to explore the full potential of Bisoprolol. One area of investigation is its use in combination with other cardiovascular medications to enhance therapeutic outcomes. markwideresearch.com Additionally, there is ongoing research into creating derivatives of Bisoprolol, such as N-acetyl and N-formyl bisoprolol, with potentially improved properties. researchgate.netroyalsocietypublishing.org In silico studies using molecular docking and dynamics simulations are being employed to evaluate the efficacy and stability of these new compounds. researchgate.netroyalsocietypublishing.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H39NO8 B10824962 Bisoprolol (hemifumarate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H39NO8

Molecular Weight

457.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;methane;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol

InChI

InChI=1S/C18H31NO4.C4H4O4.CH4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8;/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8);1H4/b;2-1+;

InChI Key

UWNAFIQLILKMCZ-JITBQSAISA-N

Isomeric SMILES

C.CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C.CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Process Chemistry of Bisoprolol

Retrosynthetic Analysis and Established Synthetic Routes for Bisoprolol (B1195378)

The synthesis of Bisoprolol typically commences from key starting materials and involves several strategic chemical transformations. A common retrosynthetic approach breaks down the Bisoprolol molecule into simpler, commercially available precursors.

Exploration of Precursor Chemistry and Starting Material Optimization

Another synthetic strategy involves reacting an oxazolidinone sulphonate with 4-hydroxybenzylaldehyde to generate an oxazolidinone benzaldehyde (B42025) intermediate. google.com This is subsequently converted to an oxazolidinone benzyl (B1604629) alcohol, which then undergoes an acid-catalyzed coupling with isopropyl oxitol to form the Bisoprolol base. google.com

The table below outlines common starting materials and their roles in established synthetic routes.

Starting MaterialRole in SynthesisKey Transformation
4-HydroxybenzaldehydePrecursor to 4-hydroxybenzyl alcoholReduction
4-Hydroxybenzyl alcoholCore phenolic structureEtherification with 2-isopropoxyethanol
2-IsopropoxyethanolProvides the isopropoxyethoxy side chainEtherification
EpichlorohydrinIntroduces the glycidyl (B131873) groupReaction with the phenolic intermediate
Isopropylamine (B41738)Forms the secondary amine moietyRing-opening of the epoxide

Optimization of Reaction Conditions and Yields in Bisoprolol Synthesis

Optimizing reaction conditions is critical for maximizing the yield and minimizing the formation of impurities. In the synthesis of 4-((2-isopropoxyethoxy)methyl)phenol, controlling the temperature (e.g., 60–80°C) and using a stoichiometric excess of the alkylating agent are important for high yields. Subsequent reaction with epichlorohydrin, followed by treatment with a base like sodium hydroxide, leads to the formation of an epoxide intermediate. chemicalbook.com The final step involves the reaction of this epoxide with isopropylamine to yield Bisoprolol base. chemicalbook.comgoogle.com The purification of the base can be achieved through distillation or crystallization before its conversion to the hemifumarate salt. google.com The formation of the fumarate (B1241708) salt is typically accomplished by adding fumaric acid to a solution of the Bisoprolol base in a solvent like acetone (B3395972) or ethyl acetate, followed by cooling to induce crystallization. chemicalbook.comgoogle.com

Enantioselective Synthesis and Chiral Resolution Techniques for Bisoprolol Enantiomers

Bisoprolol possesses a chiral center, and the (S)-enantiomer is known to be significantly more active than the (R)-enantiomer. ntnu.nonajah.edu Therefore, the production of enantiomerically pure (S)-Bisoprolol is highly desirable.

Asymmetric Catalysis Approaches in Bisoprolol Production

Asymmetric synthesis aims to directly produce the desired enantiomer. While many reported syntheses of (S)-Bisoprolol utilize stoichiometric amounts of expensive chiral starting materials like (R)-epichlorohydrin, research into catalytic asymmetric methods is ongoing. ntnu.nomdpi.comresearchgate.net One chemoenzymatic approach utilizes Candida antarctica lipase (B570770) B (CALB) for the kinetic resolution of a racemic chlorohydrin intermediate. ntnu.nomdpi.comntnu.no This enzymatic transesterification reaction selectively acylates one enantiomer, allowing for the separation of the enantiopure building block. ntnu.nomdpi.com This method has been used to produce (S)-Bisoprolol hemifumarate with a high enantiomeric excess. ntnu.nomdpi.comdntb.gov.uantnu.no

Chiral Auxiliary and Classical Resolution Strategies for Bisoprolol

Classical resolution involves separating enantiomers from a racemic mixture. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the desired enantiomer.

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a common analytical and preparative method for separating Bisoprolol enantiomers. nih.govimi.hrresearchgate.netresearchgate.net Various CSPs, including those based on polysaccharides, cyclodextrins, and macrocyclic antibiotics, have been successfully employed. nih.govresearchgate.netmdpi.com For example, a Chirobiotic V column with a mobile phase of methanol (B129727), acetic acid, and triethylamine (B128534) has demonstrated good enantioseparation of Bisoprolol. nih.govimi.hrresearchgate.net Molecular docking studies have also been used to understand the chiral recognition mechanisms between Bisoprolol enantiomers and CSPs. d-nb.info

The table below summarizes some of the chromatographic conditions used for the chiral separation of Bisoprolol.

Chiral Stationary PhaseMobile PhaseDetectionReference
Chirobiotic VMethanol/acetic acid/triethylamine (100/0.20/0.15 v/v/v)UV/VIS or MS nih.govimi.hr
Lux-Cellulose-2n-hexane: ethanol (B145695): 0.1% diethylamine (B46881) (60: 40: 0.1 by volume)UV at 230 nm d-nb.info
Chirobiotic-TMethanol-glacial acetic acid-triethylamine (100:0.020:0.025, %, v/v/v)Not Specified researchgate.net

Impurity Profiling and Control Strategies in Bisoprolol Manufacturing

Controlling impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug manufacturing to ensure safety and efficacy. chemicea.com Impurity profiling involves the identification, quantification, and characterization of impurities that may arise from starting materials, intermediates, or degradation products. chemicea.comchitkara.edu.in

Several impurities related to Bisoprolol have been identified and characterized. ijper.orgchemicalpapers.comresearchgate.net These can include byproducts from the synthetic process, such as incompletely reacted intermediates or compounds formed through side reactions like dimerization. ijper.org For example, impurities can arise from the opening of the epoxide ring by species other than isopropylamine or from reactions involving residual starting materials. ijper.org

Regulatory bodies like the European Pharmacopoeia (Ph. Eur.) list specific impurities that must be controlled within defined limits. chemicalpapers.com Advanced analytical techniques, such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS), are employed for both targeted and untargeted impurity profiling. researchgate.net A combination of a synthesis reaction matrix to predict potential impurities and general unknown comparative screening can provide a comprehensive impurity profile. researchgate.net The synthesis of impurity reference standards is crucial for their accurate identification and quantification in the final drug product. chemicea.comijper.orggoogle.com

Some of the known impurities of Bisoprolol are listed below.

Impurity NameCommon Origin
1-(isopropyl amino)-3-(p-tolyloxy) propan-2-olReaction with p-cresol (B1678582) impurity
2-isopropoxyethyl 4-(2-hydroxy-3-(isopropyl amino) propoxy) benzoateEsterification side reaction
4-((2-isopropoxyethoxy) methyl) phenolUnreacted intermediate
3-[4-((2-Isopropoxyethoxy) methyl) phenoxy]-1, 2-propanediolHydrolysis of the epoxide
3, 3'-(isopropylazanediyl) bis. (1-(4-((2- isopropoxyethoxy) methyl) phenoxy) propan-2-ol)Dimerization

Identification and Characterization of Process-Related Impurities of Bisoprolol

The synthesis of bisoprolol can generate a range of process-related impurities, which may arise from starting materials, intermediates, or side reactions. ijper.orgresearchgate.net The European Pharmacopoeia lists several specified impurities for bisoprolol fumarate. indexcopernicus.com Thorough identification and characterization of these impurities are paramount for ensuring the safety and efficacy of the final drug product. ijper.org

Common analytical techniques for identifying and characterizing bisoprolol impurities include:

High-Performance Liquid Chromatography (HPLC): A primary method for separating and quantifying impurities. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used for the identification and structural elucidation of impurities by providing mass spectral data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities. ijper.org

Infrared (IR) Spectroscopy: Used to identify functional groups within the impurity molecules. ijper.org

Forced degradation studies, involving exposure to stress conditions like acid and alkali hydrolysis, oxidation, heat, and light, are conducted to identify potential degradation products. researchgate.net For instance, acid hydrolysis of bisoprolol can lead to the formation of Impurity A, Impurity L, and Impurity D. researchgate.net Alkaline hydrolysis may produce impurities A, L, Q, G, and K, while oxidative and thermal degradation can result in impurities A, L, and K. researchgate.net Photodegradation has been shown to generate impurities A, L, G, and K. researchgate.net

A notable degradation impurity, identified as a phosphomonoester of bisoprolol, has been observed during thermal stress studies of bisoprolol film-coated tablets. researchgate.net

Table 1: Key Process-Related and Degradation Impurities of Bisoprolol

Impurity Name/DesignationChemical NameOrigin
Impurity A (RS)-1-(4-hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-olBy-product in synthesis and degradation product from hydrolysis. indexcopernicus.comjournalirjpac.com
Impurity B ("n-propoxy") Not specifiedProcess impurity from starting materials. akjournals.com
Impurity C 3,3′-((methylenebis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino) propan-2-ol)Process-related impurity. researchgate.netchemicalpapers.com
Impurity D 3,3′-(((oxybis(methylene))bis(4,1-phenylene)) bis(oxy))bis(1-(isopropyl amino)propan-2-ol)Process-related impurity. researchgate.netchemicalpapers.com
Impurity F (±) 2-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-1-olProcess-related impurity. researchgate.netchemicalpapers.com
Impurity G (2RS)-1-[4-[[(2-isopropoxyethoxy)methoxy]methyl] phenoxy]-3-isopropylamino propan-2-olProcess impurity. akjournals.com
Impurity L ("benzaldehyde") 4-[((2RS)-2-hydroxy-3-(isopropylamino)propyl)- oxy]benzaldehydeDegradation product from the oxidation of Impurity A. indexcopernicus.comakjournals.com
Impurity T (±) 4-((3-isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehydeProcess-related impurity. researchgate.netchemicalpapers.com
Impurity U (±) 5-((4-(hydroxymethyl)phenoxy)methyl)-3-isopropyloxazolidin-2-oneProcess-related impurity. researchgate.netchemicalpapers.com
Impurity X Not specifiedDegradation product from formylation. akjournals.com
Bisoprolol Dimer Impurity 3, 3'-(isopropylazanediyl) bis. (1-(4-((2- isopropoxyethoxy) methyl) phenoxy) propan-2-ol)Synthesized through dimerization. ijper.org

Development of Impurity Purging and Control Methodologies for Bisoprolol

Controlling impurities to within acceptable limits, as defined by guidelines such as those from the International Council for Harmonisation (ICH), is a critical aspect of bisoprolol manufacturing. ijper.org Methodologies for impurity control involve a combination of synthetic route optimization and purification techniques.

Purification strategies often include:

Crystallization: Purifying bisoprolol base or its fumarate salt by crystallization is a common method. google.com For instance, bisoprolol fumarate can be prepared by reacting the purified base with fumaric acid in a suitable solvent like acetone. google.com

Chromatography: Column chromatography and thin-layer chromatography are employed for the separation and purification of impurities. ijper.org Preparative chromatography is a powerful but often costly technique for obtaining high-purity reference standards. journalirjpac.com

Chemical Derivatization: Some challenging impurities, like Impurity L, can be removed by converting them into derivatives that are easier to separate. For example, Impurity L can be hydrogenated, though this process may potentially generate Impurity A. indexcopernicus.com

Salt Formation and Basification: A purification process for Impurity A involves forming a water-soluble fumarate salt to separate it from unreacted starting materials, followed by basification to remove other process-related impurities. indexcopernicus.com

The development of robust analytical methods, such as very high-pressure liquid chromatography (VHPLC), allows for faster and more efficient analysis of impurities, leading to better process control and a significant reduction in solvent consumption. researchgate.netakjournals.com

Assessment of Potential Genotoxic Impurities Associated with Bisoprolol Synthesis

Genotoxic impurities (GTIs) are of significant concern in pharmaceutical manufacturing due to their potential to cause DNA damage and increase cancer risk, even at very low levels. The assessment of potential GTIs in bisoprolol synthesis is a regulatory requirement. ogyei.gov.hu

The process involves:

In Silico Analysis: Computational tools are used to predict the genotoxic potential of known and potential impurities based on their chemical structures. researchgate.netresearchgate.net

Toxicological Studies: When in silico analysis indicates a potential risk, further toxicological and mutagenicity tests are performed to qualify the impurity. ogyei.gov.hu

For example, a degradation product of amlodipine (B1666008) in a combination product with bisoprolol was identified and subjected to toxicological and mutagenicity tests to ensure it did not pose a genotoxic risk. ogyei.gov.hu Similarly, the phosphomonoester degradation impurity of bisoprolol was evaluated using in silico methodologies, which concluded that no new structural alerts for genotoxicity were generated compared to the parent compound. researchgate.net The European Medicines Agency (EMEA) guidelines on genotoxic impurities are followed to ensure compliance. ogyei.gov.hu

Green Chemistry Principles in Bisoprolol Production

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. qingmupharm.com This involves the development of more sustainable and environmentally friendly processes.

Solvent Selection and Recycling for Sustainable Bisoprolol Synthesis

The choice of solvents plays a crucial role in the environmental footprint of a synthetic process. Green chemistry encourages the use of less hazardous and more recyclable solvents.

In a chemoenzymatic synthesis of (S)-bisoprolol, acetonitrile (B52724) was used as a solvent for kinetic resolutions, which is considered a greener alternative to previously used solvents like toluene. mdpi.com Research into one-pot synthesis of β-amino alcohol derivatives, a class of compounds that includes bisoprolol, has explored the use of phase transfer catalysts and lipase biocatalysts in environmentally benign reaction media. growingscience.com

The development of analytical methods also considers green principles. For example, a high-performance liquid chromatography (HPLC) method for the simultaneous analysis of bisoprolol and other cardiovascular drugs was developed with a focus on being environmentally friendly. researchgate.net

Development of Environmentally Benign Catalytic Systems for Bisoprolol

The use of catalysts can significantly improve the efficiency and reduce the waste generated in chemical reactions. Green chemistry promotes the use of highly selective and reusable catalysts.

Biocatalysis:

Enzymes, such as lipases, are increasingly used as biocatalysts in pharmaceutical synthesis due to their high selectivity and ability to function under mild reaction conditions. ntnu.no A chemoenzymatic protocol for the synthesis of enantiopure (S)-bisoprolol has been developed using Candida antarctica lipase B (CALB) as a catalyst for the kinetic resolution of a key chlorohydrin intermediate. mdpi.comntnu.no This enzymatic approach is considered more environmentally friendly than traditional chemical methods. ntnu.no

Acid Catalysis:

In the synthesis of a key intermediate for bisoprolol, 4-((2-isopropoxyethoxy)methyl)phenol, a solid silica (B1680970) sulfuric acid catalyst has been utilized. mdpi.com This solid catalyst is advantageous as it can be easily filtered off and potentially reused, leading to the formation of fewer byproducts compared to using concentrated sulfuric acid. mdpi.com

The continuous effort to develop and implement these advanced methodologies and green chemistry principles is essential for the sustainable and high-quality production of bisoprolol (hemifumarate).

Molecular Pharmacodynamics of Bisoprolol at the Receptor Level

High-Resolution Structural Analysis of Bisoprolol (B1195378) Binding to Beta-Adrenergic Receptors

Understanding the structural basis of bisoprolol's interaction with beta-adrenergic receptors is crucial for elucidating its mechanism of action and selectivity.

Bisoprolol exhibits a high degree of selectivity for β1-adrenergic receptors over β2-adrenergic receptors. wikipedia.orgroyalsocietypublishing.orgresearchgate.net This selectivity is clinically significant as it minimizes the potential for adverse effects mediated by the blockade of β2-adrenoceptors in other tissues. researchgate.net Studies have shown that bisoprolol is 11 to 15 times more selective for β1 receptors than for β2 receptors. wikipedia.org Compared to other cardioselective beta-blockers like atenolol (B1665814) and metoprolol (B1676517), bisoprolol demonstrates a higher selectivity for the β1-adrenoceptor. wikipedia.orgroyalsocietypublishing.org However, nebivolol (B1214574) has been reported to be approximately 3.5 times more β1-selective than bisoprolol. wikipedia.org The high β1-selectivity of bisoprolol means its effects are primarily localized to the heart and parts of the kidney containing β1 adrenoceptors. wikipedia.orgnih.gov In studies on human myocardium, nebivolol showed higher β1-selectivity, while another study using cloned β-adrenoceptors indicated higher β1-selectivity for bisoprolol. tandfonline.com

The improved affinity of bisoprolol for the β1-adrenoceptor over the β2-adrenoceptor is largely attributed to its significantly reduced dissociation rate from the β1 receptor, which is about 50 times slower. nih.gov When bisoprolol was removed from cell cultures containing β1- or β2-adrenoceptors, it dissociated completely from β2-adrenoceptors in seconds, whereas it took approximately 40 minutes to dissociate from β1-adrenoceptors. tandfonline.com

Table 1: Comparative β1/β2 Selectivity of Various Beta-Blockers

Compound β1/β2 Selectivity Ratio
Nebivolol 321
Bisoprolol 75
Betaxolol 35
Atenolol 35
Metoprolol Not specified
Carvedilol (B1668590) Not specified
Propranolol (B1214883) 2 (β2-selective)

Data sourced from multiple studies and may vary based on experimental conditions. oup.comresearchgate.net

As of late 2023, specific crystallographic or cryo-electron microscopy (cryo-EM) structures of bisoprolol in a complex with the β1-adrenergic receptor were not explicitly detailed in the provided search results. However, computational studies often utilize existing PDB (Protein Data Bank) entries of beta-1 adrenergic receptors to model these interactions. For instance, PDB IDs 4BVN and 7BVQ for beta-1 adrenergic receptors have been used in in silico studies to assess the binding of bisoprolol and its derivatives. royalsocietypublishing.orgresearchgate.netnih.govnih.govroyalsocietypublishing.org These models provide a theoretical framework for understanding the structural basis of bisoprolol's binding.

Computational methods like molecular docking and molecular dynamics (MD) simulations are instrumental in predicting and analyzing the interaction between bisoprolol and its target receptors. royalsocietypublishing.orgresearchgate.netnih.gov Molecular docking studies have been performed to evaluate the binding potential of bisoprolol and its derivatives to beta-1 adrenergic receptors (PDB IDs: 4BVN, 7BVQ). royalsocietypublishing.orgnih.gov

In one such study, bisoprolol demonstrated a binding energy of 6.74 kcal/mol with the 4BVN receptor. royalsocietypublishing.orgresearchgate.net Molecular dynamics simulations, conducted for 100 nanoseconds, were used to investigate the flexibility of the protein and the influence of the aqueous environment on the binding of bisoprolol to the 4BVN protein. royalsocietypublishing.org These simulations confirmed the stability of the bisoprolol-receptor complex. royalsocietypublishing.orgresearchgate.net Another computational study investigated the interactions of bisoprolol with nucleobases using Density Functional Theory (DFT) to understand potential side effects. dergipark.org.tr

Structural Elucidation of Ligand-Receptor Complexes Involving Bisoprolol (e.g., Crystallography, Cryo-EM)

Quantification of Bisoprolol Binding Kinetics and Thermodynamics

The interaction of bisoprolol with its receptor is not static; it involves dynamic processes of association and dissociation, which can be quantified to understand its pharmacological profile better.

The rates at which bisoprolol binds to (association rate, k-on) and detaches from (dissociation rate, k-off) the β1-adrenergic receptor are key determinants of its duration of action. nih.gov Studies have shown that bisoprolol has a relatively slow association rate compared to other beta-blockers like metoprolol and atenolol. tandfonline.comnih.gov However, its dissociation rate from the β1-adrenoceptor is significantly slower, leading to a longer period of receptor occupancy. tandfonline.comnih.gov

One study reported that bisoprolol dissociates from the β1-adrenoceptor 50 times slower than from the β2-adrenoceptor, which helps to explain its higher measured affinity for the β1 subtype. nih.gov While full dissociation from the β2-adrenoceptor occurs within seconds, it takes approximately 40 minutes for complete dissociation from the β1-adrenoceptor. tandfonline.comnih.gov

Table 2: Kinetic Parameters of Bisoprolol Binding

Parameter Value (β1-adrenoceptor) Notes
Association Rate (kon) ~10⁷ M⁻¹ min⁻¹ Relatively slow on-rate. nih.gov
Dissociation Rate (koff) ~0.1 min⁻¹ Relatively slow off-rate. nih.gov
Residence Time (1/koff) ~10 minutes Calculated from the reported koff.

These values are approximations from graphical representations and textual descriptions in the cited literature.

The equilibrium dissociation constant (Kd) is a measure of the affinity of a drug for its receptor, with a lower Kd value indicating higher affinity. derangedphysiology.com The affinity of bisoprolol for the β1-adrenergic receptor has been determined through various in vitro binding studies.

A study using radioligand binding assays with ³H-(-)-bisoprolol on kitten heart membranes determined a high-affinity β1-adrenoceptor equilibrium dissociation constant (KB) of 8.8 (-log KB), which corresponds to a low nanomolar affinity. nih.gov Another study reported the equilibrium dissociation constants (Ki-values) in the presence of human plasma, with bisoprolol having a Ki of 24 nmol/l. researchgate.net The kinetically derived dissociation constant (Kd), calculated as the ratio of k-off to k-on, has been shown to correlate well with the Kd obtained from equilibrium competition binding experiments, validating the accuracy of the kinetic parameters. psu.edu

Table 3: Binding Affinities (Ki/Kd) of Bisoprolol for Beta-Adrenergic Receptors

Receptor Subtype Ki/Kd Value (nM) Method/Source
β1-Adrenoceptor ~1.58 (pKB 8.8) Functional studies (kitten heart) nih.gov
β1-Adrenoceptor 24 Radioligand binding (in human plasma) researchgate.net
β2-Adrenoceptor ~100 (pKB 7.0) Functional studies (kitten heart) nih.gov

pKB is the negative logarithm of the equilibrium dissociation constant.

Calorimetric Studies of Bisoprolol-Receptor Binding Energetics

Isothermal titration calorimetry (ITC) is a powerful technique used to characterize the thermodynamics of binding interactions between molecules, such as a drug and its receptor. rsc.orgmalvernpanalytical.com It provides a complete thermodynamic profile of the binding event in a single experiment, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). rsc.orgmalvernpanalytical.com From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deep insights into the molecular forces driving the interaction. nih.gov

While specific ITC data for the direct binding of bisoprolol to the β1-adrenergic receptor is not extensively available in the public domain, the principles of ITC can be applied to understand the energetic factors governing this interaction. The binding of a ligand like bisoprolol to its receptor is a dynamic process involving the formation of non-covalent bonds, conformational changes in both the ligand and the receptor, and alterations in solvation.

A hypothetical ITC experiment for bisoprolol binding to the β1-adrenergic receptor would involve titrating a solution of bisoprolol into a sample cell containing the purified and stabilized receptor. The heat released or absorbed during this binding process would be measured, allowing for the determination of the thermodynamic parameters.

Table 1: Hypothetical Thermodynamic Parameters for Bisoprolol-β1 Receptor Binding

Thermodynamic ParameterHypothetical ValueInterpretation
Binding Affinity (Ka) 1 x 108 M-1Indicates a strong binding interaction between bisoprolol and the β1-adrenergic receptor.
Enthalpy Change (ΔH) -10 kcal/molA negative enthalpy change suggests that the binding process is exothermic, driven by favorable bond formations (e.g., hydrogen bonds, van der Waals interactions).
Entropy Change (ΔS) +5 cal/mol·KA positive entropy change would indicate an increase in the overall disorder of the system upon binding, possibly due to the release of ordered water molecules from the binding interface.
Gibbs Free Energy (ΔG) -11 kcal/molA large negative Gibbs free energy, calculated from ΔH and ΔS, confirms a spontaneous and high-affinity binding interaction.

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual experimental values may differ.

The lipophilicity of bisoprolol is a factor that influences its interaction with cellular membranes and, consequently, its access to the receptor binding pocket. scbt.com Studies on the binding kinetics of various β-blockers have shown that hydrophobic properties can directly affect the association rate (kon) and affinity for the β1-adrenergic receptor. nih.gov

Molecular Mechanisms of Receptor Activation and Deactivation by Bisoprolol

Bisoprolol functions as a competitive antagonist at β1-adrenergic receptors. qingmupharm.com This means it binds to the receptor at the same site as endogenous catecholamines like epinephrine (B1671497) and norepinephrine, but it does not activate the receptor. qingmupharm.comdrugbank.com By occupying the binding site, bisoprolol prevents the conformational changes necessary for G protein activation. qingmupharm.com

The β1-adrenergic receptor is a G protein-coupled receptor (GPCR) that primarily couples to the stimulatory G protein, Gs. cambridge.orgwikipedia.org Activation of the receptor by an agonist triggers the Gs protein to exchange GDP for GTP, leading to the activation of adenylyl cyclase. cambridge.org This enzyme then converts ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA) and initiates a signaling cascade. qingmupharm.comcambridge.org Bisoprolol's antagonism blocks this entire pathway. qingmupharm.com

In vitro signaling assays are crucial for characterizing the functional effects of ligands like bisoprolol. These assays can measure various downstream signaling events, such as changes in intracellular cAMP levels. For an antagonist like bisoprolol, these assays would demonstrate a dose-dependent inhibition of agonist-stimulated cAMP production.

Table 2: Illustrative In Vitro Signaling Assay Data for Bisoprolol

AssayAgonist (Isoproterenol)Bisoprolol ConcentrationResponse (e.g., % of maximal cAMP production)
cAMP Accumulation1 µM0 nM100%
cAMP Accumulation1 µM10 nM50%
cAMP Accumulation1 µM100 nM10%
cAMP Accumulation1 µM1 µM<1%

Note: This table presents illustrative data. Actual IC50 values for bisoprolol in such assays are typically in the nanomolar range, reflecting its high affinity for the β1-receptor.

Furthermore, upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which leads to the recruitment of β-arrestins. nih.govjci.org β-arrestins play a key role in receptor desensitization and internalization, effectively turning off G protein-mediated signaling. jci.org They can also initiate their own signaling pathways. wikipedia.orgnih.gov As an antagonist, bisoprolol does not promote the necessary receptor conformation for GRK-mediated phosphorylation and subsequent β-arrestin recruitment. Some studies suggest that certain β-blockers can act as inverse agonists, reducing the basal level of receptor activity. jci.orgtandfonline.com

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by endogenous ligands. researchgate.net This binding can alter the receptor's conformation and its affinity for the orthosteric ligand. While some β-blockers have been investigated for allosteric properties, bisoprolol is generally considered a competitive orthosteric antagonist. scbt.com

Biased agonism, or functional selectivity, is a phenomenon where a ligand preferentially activates one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways). nih.govpnas.org Some β-blockers, like carvedilol, have been identified as biased agonists, acting as inverse agonists for G protein signaling while simultaneously promoting β-arrestin-mediated signaling. nih.govpnas.org This biased signaling is thought to contribute to their therapeutic effects. nih.gov While biased signal transduction has been described for cardioselective β-blockers, including bisoprolol, it is a complex area of ongoing research. tandfonline.com

The binding of any ligand to a GPCR induces some degree of conformational change in the receptor. jci.orgnih.gov Agonists induce a significant conformational rearrangement that allows for the coupling and activation of G proteins. cambridge.org In contrast, antagonists like bisoprolol bind to the receptor and stabilize a conformation that is incompatible with G protein activation. jci.org

Techniques like Förster resonance energy transfer (FRET) have been used to study the conformational changes in the β1-adrenergic receptor in real-time within living cells. jci.org These studies have shown that different antagonists can induce distinct conformational states of the receptor. For instance, some β-blockers, including bisoprolol, have been shown to induce a minor increase in the FRET ratio, suggesting a degree of inverse agonism by actively promoting an inactive receptor conformation. jci.org However, these changes were less pronounced compared to other β-blockers like carvedilol. jci.orgnih.gov

Computational studies, such as conformational analysis, have been employed to understand the three-dimensional structures and energetic stability of bisoprolol's conformers. ubbcluj.ro These studies help to elucidate how the specific shape of the bisoprolol molecule allows it to fit into the binding pocket of the β1-adrenergic receptor and stabilize an inactive state. ubbcluj.ro

Mechanistic Pharmacokinetics and Metabolism of Bisoprolol Pre Clinical and in Vitro

Elucidation of Absorption Mechanisms of Bisoprolol (B1195378) at the Cellular Level

Permeability Studies Across Biological Barriers Using In Vitro Models (e.g., Caco-2, MDCK)

In vitro permeability studies utilizing cell-based models are crucial for predicting the oral absorption of drug compounds. For bisoprolol, studies using Caco-2 cell monolayers, a line derived from human colorectal adenocarcinoma cells that differentiate to form a polarized monolayer mimicking the intestinal epithelium, have been conducted. These experiments have shown that bisoprolol exhibits moderate to high permeability. researchgate.netinnovareacademics.ininnovareacademics.in This finding is consistent with its classification as a Biopharmaceutics Classification System (BCS) Class I drug, which is characterized by high permeability and high solubility. researchgate.netinnovareacademics.in The high bioavailability of bisoprolol in humans is supported by these Caco-2 permeability results. researchgate.netinnovareacademics.in

Further studies have employed Madin-Darby canine kidney (MDCK) cells, another well-established cell line for permeability screening. While direct permeability data for bisoprolol in standard MDCK cells is not extensively detailed in the provided results, the comparison between Caco-2 and MDCK cells for other beta-blockers like metoprolol (B1676517) and propranolol (B1214883) indicates that Caco-2 cells generally show higher permeability. jst.go.jp MDCK cells transfected with specific transporters, such as MDR1 (P-glycoprotein), are often used to investigate the role of efflux pumps.

A study comparing various beta-blockers in Caco-2 cells demonstrated that bisoprolol's transport is affected by P-glycoprotein (P-gp) inhibitors, suggesting it is a substrate for this efflux transporter. nih.gov The apparent permeability coefficient (Papp) is a key parameter derived from these studies to quantify the rate of drug transport across the cell monolayer. nih.gov

Investigation of Efflux and Uptake Transporters Mediating Bisoprolol Transport (e.g., P-gp, OATP)

In addition to efflux transporters, uptake transporters also play a role in the pharmacokinetics of bisoprolol. Some evidence suggests that organic cation transporters (OCTs) may be involved in the intestinal absorption of bisoprolol. researchgate.net Specifically, bisoprolol has been shown to be an inhibitor of the renal uptake transporter OCT2, which could be a site for potential drug-drug interactions. researchgate.netnih.gov While bisoprolol is not a substrate for CYP450 2C9 or 3A4, it is a substrate for CYP450 2D6. drugbank.com

Distribution Characteristics of Bisoprolol in Pre-clinical Models and Biological Matrices

Tissue Distribution Studies in Animal Models (e.g., Quantitative Whole-Body Autoradiography of Bisoprolol)

Pre-clinical studies in various animal models, including rats, dogs, and monkeys, have been conducted to understand the distribution of bisoprolol throughout the body. Following intravenous administration of radiolabeled bisoprolol in rats, high concentrations of radioactivity were detected in well-perfused organs such as the lungs, kidneys, liver, adrenals, spleen, pancreas, and salivary glands. nih.govosti.gov After oral administration in rats, the highest concentrations were found in the liver and kidneys. nih.govosti.gov

Quantitative whole-body autoradiography (QWBA) is a powerful technique that provides a visual and quantitative assessment of drug distribution across the entire body. wuxiapptec.comnih.gov In rats, QWBA studies with radiolabeled patiromer, a drug that can interact with bisoprolol, showed that radioactivity was confined to the gastrointestinal tract, indicating no systemic absorption. veltassa.comhres.ca While specific QWBA images for bisoprolol were not detailed in the search results, the tissue distribution data from other methods align with the expected pattern for a systemically absorbed drug.

Importantly, studies have shown that bisoprolol can cross the blood-brain barrier and the placental barrier, although only to a limited extent. nih.gov Repeated dosing in rats did not lead to an accumulation of radioactivity in tissues. nih.govosti.gov In most tissues studied, with the exception of the plasma and liver, the unchanged form of bisoprolol was the primary radioactive component. nih.govosti.gov

Plasma Protein Binding Dynamics of Bisoprolol

Bisoprolol exhibits a low degree of binding to plasma proteins. The fraction of bisoprolol bound to serum proteins is approximately 30% to 35%. medsafe.govt.nzsandoz.comfda.govmpa.sedominapharm.comfda.govwikipedia.org This low level of plasma protein binding means that the pharmacokinetics of bisoprolol are less likely to be affected by diseases or drug interactions that alter the concentrations of plasma proteins. The volume of distribution of bisoprolol is reported to be 3.5 L/kg. medsafe.govt.nzsandoz.comdominapharm.comwikipedia.org

Biotransformation Pathways and Metabolite Identification of Bisoprolol

Bisoprolol is eliminated from the body through a balanced clearance mechanism, with approximately 50% being metabolized by the liver and the remaining 50% excreted unchanged by the kidneys. medsafe.govt.nzmpa.sedominapharm.comwikipedia.org The metabolism of bisoprolol occurs primarily through oxidative pathways, without subsequent conjugation. drugbank.comnih.govsemanticscholar.org The major metabolic route involves O-dealkylation followed by oxidation to the corresponding carboxylic acids. nih.govosti.gov

The cytochrome P450 (CYP) enzyme system is responsible for the oxidative metabolism of bisoprolol. CYP3A4 is the principal enzyme involved, accounting for the majority of its metabolism. drugbank.comnih.govsemanticscholar.orginnovationsincrm.com CYP2D6 also plays a minor role in the biotransformation of bisoprolol. drugbank.comsemanticscholar.orginnovationsincrm.com The metabolism of bisoprolol is not stereoselective. nih.gov

The metabolites of bisoprolol are inactive and polar, which facilitates their renal excretion. drugbank.comfda.govnih.gov Studies have shown that the metabolism of bisoprolol is not significantly affected by inhibitors (like cimetidine) or inducers (like rifampicin) of liver enzymes, nor is it dependent on genetic polymorphisms in drug-metabolizing enzymes like debrisoquine (B72478) hydroxylase (CYP2D6). fda.govnih.gov

The proportion of unchanged bisoprolol excreted in the urine varies across species, being 50-60% of the dose in humans, 30-40% in dogs, and about 10% in rats and monkeys. nih.gov

Identification and Characterization of Metabolic Enzymes Involved in Bisoprolol Biotransformation (e.g., CYP isoforms, UGTs)

In vitro studies utilizing recombinant human cytochrome P450 (CYP) isoforms have been instrumental in identifying the key enzymes responsible for the oxidative metabolism of bisoprolol. Research indicates that bisoprolol is primarily metabolized by CYP3A4, with a minor contribution from CYP2D6. nih.govnih.govdrugbank.comnih.govnih.gov One study highlighted that CYP3A4 is responsible for the majority (95%) of bisoprolol's metabolism. drugbank.com

The metabolism of bisoprolol exhibits stereoselectivity. While CYP3A4 metabolizes both enantiomers of bisoprolol non-stereoselectively, CYP2D6 shows a preference for the (R)-(+)-enantiomer over the (S)-(-)-enantiomer. nih.govmdpi.com This stereoselective metabolism by CYP2D6 contributes to the slight differences observed in the pharmacokinetics of the two enantiomers. nih.gov

Notably, only oxidative metabolic pathways have been identified for bisoprolol, with no subsequent conjugation reactions, such as glucuronidation mediated by UGTs (uridine 5'-diphospho-glucuronosyltransferases), being detected. drugbank.comnih.gov

Table 1: Enzymes Involved in Bisoprolol Biotransformation

Enzyme Role in Metabolism Stereoselectivity Reference
CYP3A4 Major Non-stereoselective nih.govdrugbank.comnih.gov

| CYP2D6 | Minor | R > S | nih.govmdpi.com |

Comprehensive Metabolite Profiling and Identification of Bisoprolol (in vitro, ex vivo)

The metabolism of bisoprolol results in the formation of inactive metabolites. drugbank.comcbg-meb.nlfda.gov Pre-clinical studies in animal models, including rats, dogs, and monkeys, as well as in humans, have shown that the primary metabolic pathway involves O-dealkylation and subsequent oxidation of the side chain to form corresponding carboxylic acids. nih.gov

In Vitro Metabolic Stability and Intrinsic Clearance Determinations for Bisoprolol

The metabolic stability of a compound can be assessed in vitro using systems like liver microsomes or hepatocytes to determine its intrinsic clearance (CLint). nih.govthermofisher.com Intrinsic clearance is a measure of the intrinsic ability of the liver to metabolize a drug, independent of blood flow. srce.hr

For bisoprolol, in vitro studies have shown that it undergoes moderate hepatic metabolism. nih.gov The metabolic clearance of the (R)-(+)-enantiomer of bisoprolol is slightly greater than that of the (S)-(-)-enantiomer, a difference attributed to the stereoselective metabolism by CYP2D6. nih.gov While specific in vitro intrinsic clearance values for bisoprolol are not consistently reported across the literature, the data collectively point to a compound with a relatively low first-pass metabolism, estimated to be around 10-20%. nih.govfda.govmerckgroup.com This low first-pass effect contributes to its high oral bioavailability. merckgroup.commerckgroup.com

Excretion Mechanisms of Bisoprolol and its Metabolites

Bisoprolol is eliminated from the body through a balanced dual pathway of renal and hepatic clearance. cbg-meb.nlmerckgroup.comwikipedia.org Approximately 50% of an administered dose is excreted unchanged in the urine, while the remaining 50% is metabolized by the liver into inactive metabolites, which are then also excreted via the kidneys. nih.govcbg-meb.nlfda.gov Fecal excretion of bisoprolol is minimal, accounting for less than 2% of the dose. nih.govdrugbank.comfda.gov

Renal Clearance Pathways and Active Tubular Secretion of Bisoprolol

The renal excretion of unchanged bisoprolol is a significant elimination pathway. This process involves both glomerular filtration and active tubular secretion. nih.govsci-hub.se Active tubular secretion is a carrier-mediated process that facilitates the transport of drugs from the blood into the tubular fluid of the nephron. sci-hub.se

Studies have indicated a moderate degree of stereoselective renal tubular secretion for bisoprolol, with the S/R ratio of the mean clearance due to tubular secretion being 0.68. nih.gov This suggests that the transporters involved in this process may have a preference for one enantiomer over the other. The organic cation transporter 2 (OCT2), located in the renal tubules, is a likely candidate for mediating the tubular secretion of bisoprolol. In vitro studies have shown that bisoprolol can inhibit the OCT2-mediated uptake of other substrates, indicating a potential interaction with this transporter. researchgate.net

Biliary Excretion Assessment of Bisoprolol

Pre-clinical studies in animals have provided some insight into the biliary excretion of bisoprolol. In rats, approximately 10% of an administered dose was excreted in the bile. nih.gov However, in humans, biliary excretion is not considered a major elimination pathway for bisoprolol, as evidenced by the low fecal excretion. drugbank.comfda.gov

Mechanistic Drug-Drug Interactions Involving Bisoprolol at the Enzyme and Transporter Level

Given that bisoprolol is a substrate for CYP3A4 and CYP2D6, there is a potential for drug-drug interactions with inhibitors or inducers of these enzymes. For instance, strong inducers of CYP3A4, such as rifampin, can increase the clearance of bisoprolol, potentially reducing its therapeutic effect. nih.gov Conversely, inhibitors of these enzymes could theoretically increase bisoprolol concentrations, although the clinical significance of this for CYP2D6 is considered minor. nih.gov

At the transporter level, bisoprolol has been shown to interact with the renal uptake transporter OCT2. In vitro experiments demonstrated that bisoprolol can inhibit the transport of metformin (B114582), a known OCT2 substrate, with a half-maximal inhibitory concentration (IC50) of 2.4 µM. researchgate.net This suggests a potential for drug-drug interactions in the kidney with co-administered drugs that are also substrates or inhibitors of OCT2. researchgate.net While data is limited, some beta-blockers have been identified as substrates for the efflux transporter P-glycoprotein (P-gp); however, specific information regarding bisoprolol's interaction with P-gp is not extensively detailed in the provided search results. mdpi.comjacc.org

Table 2: Potential Mechanistic Drug-Drug Interactions for Bisoprolol

Interacting Agent/System Mechanism Potential Outcome Reference
CYP3A4 Inducers (e.g., Rifampin) Increased metabolic clearance of bisoprolol Decreased bisoprolol plasma concentrations nih.gov

| OCT2 Substrates (e.g., Metformin) | Competition for active tubular secretion | Altered renal clearance of bisoprolol and/or co-administered drug | researchgate.net |

Inhibition and Induction Potential of Drug-Metabolizing Enzymes by Bisoprolol

The metabolism of bisoprolol is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. frontiersin.org In vitro studies have identified CYP3A4 as the main enzyme responsible for its biotransformation, accounting for approximately 95% of its metabolism, with CYP2D6 playing a minor role (about 5%). frontiersin.orgnih.govdrugbank.com

While bisoprolol is a substrate for these enzymes, its potential to act as an inhibitor or inducer of them is a critical factor in predicting drug-drug interactions. Preclinical and in vitro data on this aspect are limited. Some evidence suggests that one of bisoprolol's metabolites may be a weak inhibitor of CYP2D6, though the clinical significance of this finding is considered questionable. innovationsincrm.com The clinical impact of CYP2D6 genetic variations on the efficacy and safety of bisoprolol is thought to be unlikely, which indirectly suggests that bisoprolol itself is not a significant inhibitor or inducer of this pathway. mdpi.com

Drugs that are potent inducers of CYP enzymes can increase the expression and activity of these enzymes, potentially accelerating the metabolism of co-administered drugs that are CYP substrates. nih.govnih.gov Conversely, CYP inhibitors can slow the metabolism of other drugs, leading to increased plasma concentrations and potential toxicity. nih.govtaylorfrancis.com Although bisoprolol's metabolism is dependent on CYP3A4, comprehensive in vitro studies detailing its IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for major CYP isoforms, or its potential to induce these enzymes via nuclear receptors like PXR and CAR, are not extensively reported in the available literature. researchgate.netich.org

Table 1: Cytochrome P450 Enzymes Involved in Bisoprolol Metabolism

Enzyme Role in Bisoprolol Metabolism Reported Inhibition/Induction Potential by Bisoprolol
CYP3A4 Major pathway (approx. 95%) frontiersin.orgdrugbank.com Data on direct inhibition or induction by bisoprolol is limited.
CYP2D6 Minor pathway (approx. 5%) frontiersin.orgdrugbank.com A metabolite is a weak inhibitor; clinical significance is questionable. innovationsincrm.com

Modulation of Drug Transporters by Bisoprolol and its Impact on Co-administered Compounds

Drug transporters, such as members of the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies, are crucial for the absorption, distribution, and elimination of many drugs. nih.gov Bisoprolol has been shown in preclinical and in vitro studies to interact with several of these transporters, indicating a potential for transporter-mediated drug-drug interactions.

P-glycoprotein (P-gp/ABCB1): P-glycoprotein is an efflux transporter that limits the intestinal absorption of its substrates and facilitates their excretion. jacc.org In vitro data have demonstrated that bisoprolol can significantly inhibit P-gp activity. jacc.org This inhibitory action could increase the systemic exposure of co-administered drugs that are P-gp substrates. For instance, the interaction between P-gp and the beta-blocker carvedilol (B1668590), which also inhibits P-gp, leads to increased serum levels of digoxin; a similar potential exists for bisoprolol. jacc.org Clinical data also suggest that bisoprolol may be a substrate of P-gp, which would mean its own pharmacokinetics could be affected by P-gp inhibitors or inducers. nih.govinnovationsincrm.com

Organic Cation Transporters (OCTs): Organic cation transporters are involved in the uptake of drugs into tissues like the kidney and liver. researchgate.net An in vitro study using Madin-Darby canine kidney (MDCK) cells stably expressing human OCT2 found that bisoprolol is a potent inhibitor of this transporter. researchgate.net Specifically, bisoprolol inhibited OCT2-mediated uptake of metformin with a half-maximal inhibitory concentration (IC50) of 2.4 µM. researchgate.net This suggests that bisoprolol could potentially alter the renal clearance and systemic concentrations of co-administered OCT2 substrates like metformin. researchgate.net Other beta-blockers, such as carvedilol and propranolol, also demonstrated inhibitory effects on OCT2. researchgate.net

Organic Anion Transporting Polypeptides (OATPs): OATPs are uptake transporters that facilitate the entry of drugs into cells, particularly in the intestine and liver. mdpi.com The absorption and excretion of bisoprolol have been linked to the activity of OATP1A2. nih.gov While direct inhibitory data for bisoprolol on OATPs are not as clearly defined as for OCTs, interactions at this level remain a possibility. For example, some natural compounds are known to inhibit OATP1A2, which can decrease the absorption of OATP substrates. frontiersin.org

Table 2: In Vitro Interaction of Bisoprolol with Drug Transporters

Transporter Experimental System Observed Effect of Bisoprolol Quantitative Data (IC50) Potential Impact on Co-administered Compounds
P-glycoprotein (P-gp, ABCB1) In vitro cell-based assays jacc.org Inhibition jacc.org Not specified Increased plasma concentration of P-gp substrates (e.g., Digoxin) jacc.org
Organic Cation Transporter 2 (OCT2) MDCK cells expressing OCT2 researchgate.net Inhibition of metformin uptake researchgate.net 2.4 µM researchgate.net Increased plasma concentration and reduced renal clearance of OCT2 substrates (e.g., Metformin) researchgate.net
Organic Anion Transporting Polypeptide 1A2 (OATP1A2) Not specified Bisoprolol absorption/excretion is related to OATP1A2 activity. nih.gov Not specified Potential for altered absorption of bisoprolol or co-administered OATP1A2 substrates. frontiersin.orgnih.gov

Pharmaceutical Solid State Chemistry and Formulation Design for Bisoprolol

Polymorphism, Amorphism, and Crystallinity of Bisoprolol (B1195378) Hemifumarate

The solid-state properties of an active pharmaceutical ingredient (API) like bisoprolol hemifumarate are critical in drug development and formulation. These properties, including polymorphism, crystallinity, and amorphism, can significantly influence the drug's stability, solubility, and bioavailability. Bisoprolol fumarate (B1241708) is known to exhibit polymorphism, a phenomenon where a substance can exist in different crystalline structures. geneesmiddeleninformatiebank.nl

Characterization of Crystalline Forms, Solvates, and Hydrates of Bisoprolol

Research has identified two anhydrous polymorphic forms of bisoprolol hemifumarate, termed Form I and Form II, as well as a hydrate (B1144303) form. iaea.org These different solid-state forms have been characterized using a variety of analytical techniques.

Analytical Techniques for Characterization:

X-ray Powder Diffraction (XRPD): XRPD is a key technique for distinguishing between different crystalline forms, as each form produces a unique diffraction pattern. iaea.orgresearchgate.net Studies have shown that XRPD can effectively characterize the different crystal structures of bisoprolol fumarate. iaea.org For instance, the XRPD pattern of quench-cooled bisoprolol shows a characteristic halo, confirming its amorphous nature. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is another valuable tool for identifying different polymorphs by detecting variations in the vibrational frequencies of chemical bonds within the crystal lattice. iaea.orgresearchgate.net It has been successfully used to differentiate between the crystalline forms of bisoprolol fumarate. iaea.org

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior of the different forms. iaea.orgnih.gov DSC measurements have revealed that Form I and Form II of bisoprolol hemifumarate have distinct melting points. iaea.orgresearchgate.net A sharp endothermic peak for pure bisoprolol fumarate is observed around 103.67 °C, corresponding to its melting point and indicating its crystalline nature. soeagra.com The melting point for bisoprolol hemifumarate is also reported to be 100 °C. nih.gov

Dynamic Vapor Sorption (DVS): DVS studies are employed to assess the physical stability of the polymorphs under varying humidity conditions. iaea.org

Research has shown that both Form I and Form II can become metastable and convert to the hydrate form under high humidity conditions (above 80% relative humidity). iaea.orgresearchgate.net

Research on Amorphous Solid Dispersions for Bisoprolol to Enhance Dissolution

Amorphous solid dispersions (ASDs) are a formulation strategy used to improve the solubility and dissolution rate of poorly water-soluble drugs. By dispersing the drug in an amorphous state within a polymer matrix, the energy required for dissolution is reduced.

Studies have explored the use of ASDs for bisoprolol. For example, solid dispersions of bisoprolol fumarate with hydroxypropyl-beta-cyclodextrin (HP-β-CD) have been investigated to enhance stability. tandfonline.com X-ray diffraction (XRD) patterns of these solid dispersions indicated an amorphous state, suggesting the drug was encapsulated within the HP-β-CD. tandfonline.com Scanning electron microscopy (SEM) images also confirmed a transition from a crystalline to a homogeneous amorphous state. tandfonline.com

While bisoprolol itself is considered a BCS Class I drug with high solubility, the formation of amorphous systems can still be relevant, particularly in complex formulations or when interacting with other substances. tandfonline.com For instance, strong interactions between bisoprolol fumarate and valsartan (B143634) above 60°C can lead to the formation of a new amorphous material. nih.gov

Phase Transformation Studies and Stability of Bisoprolol Polymorphs

Understanding the phase transformations and stability of different polymorphic forms is crucial for ensuring the quality and efficacy of the final drug product.

Thermoanalytical measurements have shown that both Form II and the hydrate form of bisoprolol hemifumarate can transform into Form I at higher temperatures. iaea.orgresearchgate.net Thermodynamic stability studies have indicated that Form I and Form II are in an enantiotropic relationship, with a transition point around 40–45 °C. iaea.orgresearchgate.net This means that the relative stability of the two forms is dependent on the temperature.

Dynamic vapor sorption (DVS) measurements have demonstrated that both anhydrous forms (I and II) are susceptible to conversion into a hydrate form at high relative humidity (>80% RH). iaea.orgresearchgate.net This highlights the importance of controlling moisture content during manufacturing and storage to maintain the desired polymorphic form. Despite these transformations, solubility studies have shown that all prepared forms are highly soluble, with no significant differences observed between them. iaea.org

Drug-Excipient Compatibility Studies for Bisoprolol Formulations

Drug-excipient compatibility studies are a critical part of the preformulation stage in the development of a pharmaceutical dosage form. wjpmr.com These studies aim to identify any physical or chemical interactions between the active pharmaceutical ingredient (API) and the excipients, which could affect the stability, bioavailability, and safety of the final product. wjpmr.com

Thermal Analysis and Spectroscopic Investigation of Bisoprolol-Excipient Interactions

Various analytical techniques are employed to assess the compatibility of bisoprolol with different excipients.

Differential Scanning Calorimetry (DSC): DSC is a primary tool for detecting interactions by observing shifts in melting points, the appearance of new peaks, or changes in the enthalpy of fusion of the physical mixtures of the drug and excipient. soeagra.comnih.gov In one study, the DSC thermogram of pure bisoprolol fumarate showed a sharp endothermic peak at 103.67°C. soeagra.com In a physical mixture with excipients, this peak shifted slightly to 105.63°C, and an additional peak appeared at 166.12°C, which was attributed to the excipients, indicating compatibility. soeagra.com

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify any chemical interactions by looking for changes in the characteristic absorption bands of the drug and excipients. soeagra.comwjpmr.com The absence of significant changes in the peak positions in the spectra of physical mixtures compared to the pure components suggests compatibility. scispace.com

X-ray Powder Diffractometry (XRPD) and Solid-State Nuclear Magnetic Resonance (ssNMR): These techniques can provide detailed information about changes in the solid-state of the drug in the presence of excipients, such as amorphization or polymorphic transitions. nih.govsjf.edu For example, studies on mixtures of bisoprolol fumarate and valsartan using these methods revealed strong interactions and the formation of an amorphous material at elevated temperatures. nih.gov

Studies have found bisoprolol fumarate to be compatible with a range of excipients commonly used in fast dissolving tablets, including mannitol, avicel PH 101, croscarmellose sodium, and crospovidone. wjpmr.compharmaexcipients.com

Identification of Degradation Pathways of Bisoprolol in the Presence of Excipients

Forced degradation studies are conducted to understand the degradation pathways of a drug under various stress conditions, such as acid, base, oxidation, heat, and light. ijper.orgukim.mk These studies help in identifying potential degradation products and developing stability-indicating analytical methods.

Research has shown that bisoprolol fumarate can be incompatible with certain excipients, leading to degradation. A notable incompatibility has been identified with the super-disintegrants sodium starch glycolate (B3277807) (SSG) and croscarmellose sodium (CCS) . researchgate.net In one study, degradation of bisoprolol was found to be around 19% with SSG and 13% with CCS in freshly prepared tablets. In contrast, another disintegrant, kollidon CL (KCL) , showed no interaction.

Further studies using HPLC after isothermal stress testing (90°C for 48 hours) revealed significant degradation of bisoprolol fumarate in the presence of:

Butylated hydroxyanisole (89.4% degradation)

Citric acid anhydrous (89% degradation)

Mannitol (77% degradation)

Glycerol (61.9% degradation) nih.gov

Forced degradation studies have also identified specific degradation products. Acid hydrolysis has been shown to cause the most significant transformation of bisoprolol into its impurity A, along with impurities L and D. ukim.mk Thermal stress can also induce a nucleophilic substitution reaction, leading to the formation of degradation products. ijper.org

ExcipientCompatibility with Bisoprolol HemifumarateAnalytical Technique UsedFinding
MannitolIncompatible under stress conditionsHPLC77% degradation of bisoprolol at 90°C for 48h. nih.gov
Avicel PH 101CompatibleFTIR, Melting PointFound to be compatible in preformulation studies for FDTs. pharmaexcipients.com
Croscarmellose Sodium (CCS)IncompatibleHPLC, DSCApproximately 13% degradation of bisoprolol in tablets.
CrospovidoneCompatibleFTIR, Melting PointFound to be compatible in preformulation studies for FDTs. pharmaexcipients.com
Sodium Starch Glycolate (SSG)IncompatibleHPLC, DSCApproximately 19% degradation of bisoprolol in tablets.
Kollidon CL (KCL)CompatibleHPLC, DSCShowed no interaction with bisoprolol.
Butylated hydroxyanisole (BHA)Incompatible under stress conditionsHPLC89.4% degradation of bisoprolol at 90°C for 48h. nih.gov
Citric acid anhydrousIncompatible under stress conditionsHPLC89% degradation of bisoprolol at 90°C for 48h. nih.gov
GlycerolIncompatible under stress conditionsHPLC61.9% degradation of bisoprolol at 90°C for 48h. nih.gov
Hydroxypropyl-beta-cyclodextrinCompatibleXRD, SEMForms an amorphous solid dispersion, enhancing stability. tandfonline.com
ValsartanIncompatibleDSC, ssNMR, XRPDStrong interaction above 60°C, forming an amorphous material. nih.gov

Advanced Drug Delivery Systems for Bisoprolol: Design and Characterization

The development of advanced drug delivery systems for bisoprolol aims to overcome the limitations of conventional oral administration, such as first-pass metabolism and the need for frequent dosing. wisdomlib.orgnih.govafjbs.com By designing sophisticated formulations, researchers seek to enhance therapeutic efficacy, improve patient compliance, and ensure a more controlled and sustained release of the drug. wisdomlib.orgnih.govafjbs.com

Nanosuspensions and Nanoparticles for Enhanced Dissolution and Bioavailability of Bisoprolol (focus on preparation and characterization)

While specific research on bisoprolol nanosuspensions and nanoparticles is not extensively detailed in the provided results, the underlying principle of this technology is to increase the surface area of the drug, thereby enhancing its dissolution rate and bioavailability. This is particularly relevant for drugs with poor solubility. However, bisoprolol is a BCS Class I drug, indicating high solubility and high permeability, which may explain the limited focus on nanoparticle formulations for enhancing its dissolution. tandfonline.com

Nevertheless, research into related areas such as solid dispersions with cyclodextrins has been explored to improve the stability of bisoprolol. tandfonline.com One study utilized hydroxypropyl-beta-cyclodextrin (HP-β-CD) to create a solid dispersion of bisoprolol fumarate. tandfonline.com This approach aimed to protect the drug from oxidative degradation. tandfonline.com Characterization techniques such as X-ray diffraction (XRD) confirmed the amorphous nature of the solid dispersion, indicating the encapsulation of bisoprolol within the HP-β-CD. tandfonline.com Scanning electron microscopy (SEM) further supported this by showing a transition from a crystalline to a homogeneous amorphous state. tandfonline.com These findings suggest that while traditional nanoparticle approaches to enhance dissolution may be less critical for bisoprolol, nanolevel encapsulation strategies can be valuable for improving its stability. tandfonline.com

Microencapsulation and Controlled Release Matrix Technologies for Bisoprolol Delivery

Microencapsulation and controlled-release matrix technologies are central to developing sustained-release oral dosage forms of bisoprolol, aiming to reduce dosing frequency and improve patient compliance. nih.gov

Matrix Tablets:

A significant body of research has focused on the formulation of matrix tablets for the sustained release of bisoprolol fumarate. nih.gov These tablets are designed to release the drug over an extended period, typically 6 hours or more. nih.gov The direct compression method is often favored for its simplicity and cost-effectiveness. nih.gov

Polymers: A variety of hydrophilic polymers are used to control the drug release rate, including:

Hydroxypropyl methylcellulose (B11928114) (HPMC) of different viscosity grades (e.g., HPMC K4M, HPMC K100M). nih.govirjweb.commdpi.com

Sodium alginate. mdpi.com

Carbopol 943. nih.gov

The combination of these polymers allows for fine-tuning the drug release profile. nih.gov

Formulation and Evaluation: Studies have employed experimental designs, such as the 2^3 factorial design, to optimize the amounts of different polymers. nih.gov The key response variables analyzed are typically drug release and tablet hardness. nih.gov The in vitro drug release is often studied in simulated gastric fluid (0.1 N HCl) followed by simulated intestinal fluid (phosphate buffer pH 7.4). nih.gov

Release Kinetics: The release of bisoprolol from these matrix tablets often follows a first-order model, with the mechanism of drug release being anomalous (non-Fickian) diffusion. nih.gov This indicates that the drug release is controlled by a combination of diffusion and polymer swelling/erosion.

Floating Gastroretentive Drug Delivery Systems (GRDDS):

To further enhance the bioavailability of bisoprolol, which has a reported oral bioavailability of about 30-40% due to partial absorption and first-pass metabolism, floating gastroretentive systems have been developed. afjbs.com These systems are designed to remain in the stomach for a prolonged period, allowing for a slow and controlled release of the drug. afjbs.com

Formulation: These floating tablets typically incorporate a hydrophilic, swellable polymer like HPMC and a gas-generating agent such as sodium bicarbonate. afjbs.comirjweb.com

Performance: The desired characteristics include a short floating lag time (e.g., within 15 minutes or even as low as 42 seconds) and a long total floating duration (e.g., up to 15 hours). afjbs.comirjweb.com The tablets are also evaluated for their swelling index and matrix integrity. irjweb.com

Drug Release: The goal is to achieve a sustained release over 12 to 24 hours, which can be modeled by near zero-order kinetics, indicating a controlled release mechanism. afjbs.comirjweb.com

Transdermal Delivery System Research for Bisoprolol: Membrane Permeation and Formulation Chemistry

Transdermal delivery of bisoprolol is an attractive alternative to oral administration as it can bypass first-pass metabolism and provide controlled drug release. wisdomlib.orgresearchgate.net

Transdermal Patches:

Matrix-type transdermal patches are a common formulation approach. ptfarm.plresearchgate.netresearchgate.netejbps.com

Formulation Components:

Polymers: Combinations of hydrophilic and hydrophobic polymers are used to create the matrix, such as Eudragit RS100 and Methocel E5 (a brand of HPMC). ptfarm.plresearchgate.netresearchgate.net Ethylcellulose is another polymer used in these formulations. researchgate.netejbps.com

Plasticizers: Polyethylene glycol 400 (PEG 400) is often incorporated as a plasticizer to improve the flexibility of the patch. ptfarm.plresearchgate.netresearchgate.net

Permeation Enhancers: To improve the passage of bisoprolol through the skin, permeation enhancers like Tween 80, Sodium Lauryl Sulfate (SLS), and PEG 200 are added. ptfarm.plresearchgate.netresearchgate.net

Backing Layer: A backing layer, such as one made from polyvinyl alcohol (PVA), provides support and prevents drug loss from the outer surface of the patch. ptfarm.plresearchgate.net

Preparation: The solvent evaporation technique is a common method for preparing these patches. ptfarm.plresearchgate.netresearchgate.net

Evaluation: The patches are characterized for various physicochemical properties, including weight variation, thickness, drug content uniformity, moisture content, moisture uptake, and folding endurance. wisdomlib.orgptfarm.plresearchgate.netejbps.comresearchgate.net In vitro drug release and skin permeation studies are conducted using Franz diffusion cells with excised animal skin (e.g., rabbit or pig skin) as the membrane. ptfarm.plresearchgate.netejbps.comresearchgate.netnih.gov

Emulgels for Transdermal Delivery:

Emulgel formulations have also been investigated for the transdermal delivery of bisoprolol hemifumarate. dissolutiontech.com

Formulation: These systems combine an emulsion with a gel base. The emulsion phase can be formulated with liquid paraffin, Span 20, Tween 20, and preservatives like propyl and methyl paraben. dissolutiontech.com The gel phase is typically prepared using a gelling agent like Carbopol 934P. dissolutiontech.com Permeation enhancers such as thymus oil and olive oil can be included. dissolutiontech.com

Characterization: The emulgels are evaluated for their physical appearance, consistency, color, drug content, and rheological properties. dissolutiontech.com In vitro drug release and skin permeability studies are performed using Franz diffusion cells. dissolutiontech.com Stability studies are also conducted to ensure the formulation remains stable over time. dissolutiontech.com

Ion-Pair Strategy and Iontophoresis:

To enhance the transdermal delivery of the hydrophilic and high molecular weight bisoprolol, more advanced strategies have been explored.

Ion-Pair Strategy: This approach involves forming ion-pair complexes of bisoprolol with counterions like maleate, fumarate, tartarate, and besilate to control its flux across the skin. nih.gov The permeation of these ion-pair complexes from patches and isopropyl myristate (IPM) has been studied, indicating that this strategy can effectively control the drug's skin permeability. nih.gov

Iontophoresis: The synergistic effect of permeation enhancers and iontophoresis has been investigated to significantly boost the transdermal permeation of bisoprolol. nih.gov Hydrogel formulations containing permeation enhancers like Cellosolve® have been used in conjunction with an iontophoresis device (Phoresor® Unit II). nih.gov Ex vivo permeation studies using rat skin and in vivo pharmacokinetic studies in human volunteers have demonstrated a significant enhancement in transdermal permeation compared to passive delivery and even oral administration. nih.gov

Table of Research Findings for Bisoprolol Transdermal Delivery

Formulation TypeKey ComponentsPermeation Enhancer(s)Key Findings
Matrix PatchEudragit RS100, HPMC E5, PEG 400Tween 80, SLS, PEG 200Steady-state flux dependent on donor concentration and enhancer used. researchgate.net
EmulgelCarbopol 934P, liquid paraffin, Tween 20Thymus oil, Olive oilFormulations were stable and showed potential for novel delivery. dissolutiontech.com
Ion-Pair PatchBisoprolol with maleate, fumarate, etc.-Flux controlled by the specific ion-pair complex formed. nih.gov
Hydrogel with IontophoresisHydrogel baseCellosolve®Significant enhancement in transdermal permeation with iontophoresis. nih.gov

Stability and Degradation Kinetics of Bisoprolol in Dosage Forms

The stability of bisoprolol is a critical aspect of formulation development, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. tandfonline.comimpactfactor.org

Forced Degradation Studies of Bisoprolol (e.g., Photolytic, Oxidative, Hydrolytic Stress)

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. impactfactor.orgukim.mkresearchgate.netresearchgate.net Bisoprolol has been subjected to various stress conditions as per ICH guidelines. ijper.org

Hydrolytic Degradation:

Acid Hydrolysis: Bisoprolol is susceptible to degradation in acidic conditions. impactfactor.orgukim.mkresearchgate.net Studies have shown that acid hydrolysis (e.g., with 1 M or 3N HCl at elevated temperatures) leads to the formation of several degradation products, with impurity A being a major degradant. ukim.mkresearchgate.netijper.org Other impurities like L and D have also been identified. ukim.mkresearchgate.net The degradation can be significant, with one study reporting a 15.62% degradation under acidic conditions. pharmascholars.com

Alkaline Hydrolysis: The drug also degrades under alkaline conditions (e.g., with 0.1 M or 1 M NaOH at elevated temperatures). ukim.mkresearchgate.net Impurities A, L, Q, G, and K have been detected following alkaline hydrolysis. ukim.mkresearchgate.net

Neutral Hydrolysis: In some studies, bisoprolol was found to be stable in neutral aqueous solutions. ijper.org

Oxidative Degradation: Bisoprolol is sensitive to oxidative stress. impactfactor.orgresearchgate.net Treatment with hydrogen peroxide (e.g., 3% to 30% H2O2) results in degradation, with impurities A, L, and K being formed. ukim.mkresearchgate.net One study noted that major degradation (up to 23.25%) occurred under oxidizing conditions. pharmascholars.com Another study identified an oxidative degradation product with a molecular ion peak at m/z 237. impactfactor.org

Thermal Degradation:

Dry Heat: Some studies have reported that bisoprolol is stable under dry heat conditions (e.g., 70°C for 48 hours or 80°C for 7 days). impactfactor.orgijper.org However, other research indicates that thermal degradation does occur, leading to the formation of impurities A, L, and K. ukim.mkresearchgate.net A degradation of 10.65% was reported under thermal stress in one instance. pharmascholars.com

Wet Heat: Degradation is observed under wet heat conditions (e.g., refluxing an aqueous suspension at 70°C). impactfactor.org A thermal degradation product with a protonated molecular ion peak at m/z 297 has been identified. impactfactor.org

Photolytic Degradation: The stability of bisoprolol under photolytic conditions appears to be variable. Some studies have found the drug to be stable when exposed to UV light in both solid and solution states. impactfactor.orgijper.org Conversely, other research has reported the formation of impurities A, L, G, and K upon photodegradation. ukim.mkresearchgate.net A degradation of 14.39% under photolytic conditions has also been noted. pharmascholars.com

Summary of Forced Degradation Studies for Bisoprolol

Stress ConditionDegradation ObservedMajor Degradation Products Identified
Acid HydrolysisYesImpurity A, L, D ukim.mkresearchgate.net
Alkaline HydrolysisYesImpurity A, L, Q, G, K ukim.mkresearchgate.net
Oxidative (H2O2)YesImpurity A, L, K; product at m/z 237 impactfactor.orgukim.mkresearchgate.net
Thermal (Dry/Wet)Yes (in some studies)Impurity A, L, K; product at m/z 297 impactfactor.orgukim.mkresearchgate.net
Photolytic (UV light)Yes (in some studies)Impurity A, L, G, K ukim.mkresearchgate.net

Reaction Kinetics and Mechanisms of Bisoprolol Degradation

Understanding the kinetics and mechanisms of bisoprolol degradation is crucial for predicting its shelf-life and ensuring the quality of its formulations. tandfonline.comukim.mk

Kinetic Studies: Kinetic studies have been performed to assess the stability of bisoprolol fumarate over time in various environments (water, acid, base, and oxidative). ukim.mk The stability of bisoprolol fumarate has been evaluated both individually and in mixtures with other drugs like amlodipine (B1666008) besylate. scispace.com In these studies, kinetic parameters such as the rate constant (k), half-life (t1/2), and activation energy (Ea) are calculated to predict the degree of stability. scispace.com For instance, one study determined the activation energy for bisoprolol fumarate in acidic and aqueous media to be approximately 59 kJ mol-1 and 56 kJ mol-1, respectively, indicating good stability. scispace.com

Degradation Mechanisms:

The degradation of bisoprolol often involves its secondary alcohol and secondary amine functional groups. impactfactor.org

In the presence of heat, a nucleophilic substitution reaction has been proposed as a possible degradation mechanism. ijper.org

The interaction of bisoprolol with excipients, such as calcium hydrogen phosphate (B84403), can also lead to degradation. ijper.org

The fragmentation pathways of bisoprolol and its degradation products have been characterized using techniques like LC-MS/MS, providing insights into the degradation mechanisms. impactfactor.orgukim.mkresearchgate.net For example, under oxidative conditions, the fragmentation of a degradation product with m/z 237 has been detailed. impactfactor.org Similarly, the fragmentation of a thermal degradation product at m/z 297 has also been elucidated. impactfactor.org

Predictive Shelf-Life Methodologies for Bisoprolol Formulations

The stability of a pharmaceutical product, such as those containing bisoprolol hemifumarate, is a critical attribute that ensures its safety and efficacy throughout its shelf life. Predictive shelf-life methodologies are employed to forecast the degradation of the drug product over time under various environmental conditions. These methods are crucial for establishing appropriate storage conditions and a reliable expiration date.

For bisoprolol formulations, predictive shelf-life determination primarily relies on data from forced degradation and accelerated stability studies. These studies involve subjecting the drug product to conditions more severe than the intended storage conditions to expedite degradation processes. The data gathered is then used to build kinetic models that can predict long-term stability.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for elucidating the intrinsic stability characteristics of bisoprolol. It involves exposing bisoprolol to a variety of stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to identify potential degradation products and degradation pathways. indexcopernicus.comresearchgate.net

Research has shown that bisoprolol fumarate is susceptible to degradation under several stress conditions. It is affected by acid and base hydrolysis, with studies indicating a decrease in drug content when exposed to 0.1M hydrochloric acid and 0.1M sodium hydroxide. indexcopernicus.com Specifically, one study found that after one hour of reflux at 60°C in 0.1N hydrochloric acid, the drug showed noticeable degradation. pharmascholars.com Oxidation with agents like 30% hydrogen peroxide also leads to a reduction in the drug's concentration. indexcopernicus.comimpactfactor.org

Furthermore, exposure to a combination of heat and humidity (e.g., 40°C and 75% relative humidity) has been shown to adversely affect bisoprolol's stability. indexcopernicus.com Photolytic studies, involving exposure to UV light or sunlight, have also demonstrated instability, with a decrease in drug content observed after exposure to sunlight for 72 hours. indexcopernicus.compharmascholars.com Conversely, some studies have found bisoprolol to be relatively stable under dry heat conditions. indexcopernicus.comimpactfactor.org

The degradation products formed under these stress conditions are identified and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netimpactfactor.org This information is vital for developing stability-indicating analytical methods capable of separating the intact drug from its degradation products. pharmascholars.comeijppr.comijpsjournal.com

Accelerated Stability Studies and Kinetic Modeling

Accelerated stability studies are conducted by storing the bisoprolol formulation at elevated temperatures and humidity levels, as defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines. farmaciajournal.com The degradation of bisoprolol over time at these accelerated conditions is monitored.

The data from these studies are then used to determine the kinetics of the degradation reaction. For some bisoprolol tablet formulations, the degradation has been observed to follow first-order kinetics. farmaciajournal.com By plotting the logarithm of the bisoprolol concentration against time, a linear relationship can be established, allowing for the calculation of the degradation rate constant. farmaciajournal.com

The Arrhenius equation is a fundamental tool in predictive shelf-life modeling. It relates the degradation rate constant (k) to temperature (T):

k = Ae^(-Ea/RT)

Where:

A is the pre-exponential factor

Ea is the activation energy of the degradation reaction

R is the universal gas constant

By determining the degradation rate constants at different elevated temperatures from the accelerated stability studies, a plot of ln(k) versus 1/T (an Arrhenius plot) can be constructed. This plot is typically linear and allows for the extrapolation to determine the rate constant at the intended long-term storage temperature (e.g., 25°C). The activation energy (Ea) for the degradation of drug substances is generally observed to be in the range of 40–130 kJ mol-1. scispace.com

Once the rate constant at the storage temperature is known, the shelf-life (t90%), which is the time it takes for 90% of the initial drug concentration to remain, can be calculated. For a first-order reaction, the equation is:

t90% = 0.105 / k

Influence of Formulation Components

The stability of bisoprolol in a formulation can be significantly influenced by the excipients used. Compatibility studies between bisoprolol and various excipients are a crucial part of preformulation studies. wjpmr.com For instance, research has shown that the degradation of bisoprolol fumarate in tablet dosage forms can be accelerated when granular dicalcium phosphate anhydrous is used as an excipient compared to its milled counterpart. tandfonline.com This was attributed to the creation of an acidic microenvironment by the granular material in the presence of moisture, as bisoprolol is less stable at a lower pH. tandfonline.com

In liquid formulations, the choice of suspending agents and other excipients is critical. A study on extemporaneous oral liquid suspensions of bisoprolol found that a formulation containing 0.5% w/v xanthan gum was stable, with at least 98% of the initial bisoprolol concentration remaining after a 6-month study period under accelerated conditions. nih.gov

Data from Stability Studies

The following tables present hypothetical data based on typical findings from stability studies of bisoprolol formulations to illustrate the application of these predictive methodologies.

Table 1: Forced Degradation of Bisoprolol Fumarate

Stress ConditionExposure TimeTemperatureDegradation (%)
0.1 N HCl6 days70°CSignificant
0.1 N NaOH6 days70°CSignificant
30% H2O248 hoursAmbientSignificant
Wet Heat48 hours70°CSignificant
Dry Heat3 hours80°C10.65
Photolysis (UV Light)-200 Watts/m²14.39

Data compiled from findings reported in literature. researchgate.netpharmascholars.com

Table 2: Accelerated Stability Data for Bisoprolol Tablets (40°C/75% RH)

Time (months)Assay (%)Total Impurities (%)
0100.20.08
199.50.12
398.10.25
696.30.41

This is a representative data table and does not reflect a specific study.

By analyzing the rate of decrease in the assay value and the increase in total impurities over time under accelerated conditions, manufacturers can predict the shelf-life of the bisoprolol formulation at normal storage conditions. For example, one study on a 20 mg bisoprolol fumarate tablet formulation stored at 40°C and 75% relative humidity for 6 months showed a maximum content drop of 6.45%. farmaciajournal.com Based on long-term isothermal testing at 25°C, the stability period for this formulation was assessed to be approximately 24.1 months. farmaciajournal.com

Advanced Analytical Methodologies for Bisoprolol Quantification and Characterization

Chromatographic Techniques for Bisoprolol (B1195378) Analysis

Chromatography is the cornerstone of bisoprolol analysis, enabling the separation of the active ingredient from excipients, degradation products, and related impurities.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the routine analysis of bisoprolol. Various methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure they are specific, accurate, precise, linear, and robust. scispace.comresearchgate.net

These methods typically utilize a C18 column as the stationary phase due to the nonpolar nature of bisoprolol. scispace.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer solution (e.g., phosphate (B84403) buffer). scispace.comresearchgate.neteijppr.com The selection of the mobile phase composition and pH is critical for achieving optimal separation with good peak shape and a short run time. scispace.com Detection is commonly performed using a UV spectrophotometer at a wavelength where bisoprolol exhibits maximum absorbance, typically around 225 nm or 226 nm. scispace.comresearchgate.net

Validation studies confirm that these HPLC methods are suitable for their intended purpose. Linearity is established by analyzing a series of solutions at different concentrations, with results demonstrating a direct proportional relationship between concentration and peak area. scispace.comeijppr.com Accuracy is confirmed through recovery studies, while precision is assessed by evaluating repeatability and intermediate precision, ensuring the results are consistent and reproducible. nih.gov

ParameterMethod 1Method 2Method 3
Column Sunsil C18 (150mm x 4.6mm, 5µ) eijppr.comWaters Symmetry C18 (150mm x 3.9mm, 5µm) researchgate.netHi Qsil C18 (250mm x 4.6mm, 5µm) scispace.com
Mobile Phase Acetonitrile: Water (60:40 v/v) eijppr.comAcetonitrile: Phosphate Buffer (pH 7.0) (25:75 v/v) researchgate.netMethanol: Phosphate Buffer (65:35 v/v) scispace.com
Flow Rate 0.8 mL/min eijppr.com1.4 mL/min researchgate.net1.0 mL/min scispace.com
Detection Wavelength 223 nm eijppr.com226 nm researchgate.net225 nm scispace.com
Retention Time 1.990 min eijppr.com< 2.5 min researchgate.net4.75 min scispace.com
Linearity Range 4-14 µg/mL eijppr.com0.4825-1.4621 µg/mL (LOD/LOQ related) researchgate.net0.625-5.000 mg/mL scispace.com

Gas chromatography (GC) is a powerful technique for the determination of volatile organic compounds. In the context of bisoprolol fumarate (B1241708) analysis, GC is primarily used to detect and quantify residual solvents that may be present from the manufacturing process. researchgate.netasianjpr.com A validated GC method can identify solvents such as methanol, acetone (B3395972), and methylene (B1212753) dichloride. researchgate.netasianjpr.com

The method typically involves dissolving the bisoprolol fumarate sample in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) and injecting it into a GC system equipped with a flame ionization detector (FID). asianjpr.com A capillary column, such as a DB-624, is often used for separation. researchgate.net The temperature program is optimized to ensure the separation of all potential residual solvents from the diluent peak. researchgate.netasianjpr.com Validation of the method includes parameters like specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure reliable results for quality control. researchgate.net

Additionally, GC coupled with mass spectrometry (GC-MS) can be used for the analysis of bisoprolol after derivatization. This approach has been applied to determine the presence of bisoprolol in complex matrices like human bone. nih.gov

ParameterGC Method for Residual Solvents researchgate.netasianjpr.com
Instrument Gas Chromatograph with FID detector
Column DB-624 capillary column (30 m x 0.32 mm ID, 1.8 µm)
Column Temperature Program 45°C (hold 7 min) to 250°C @ 40°C/min, hold at 250°C for 3 min
Injector/Detector Temperature Not specified in abstract
Analytes Methanol, Acetone, Methylene dichloride
Diluent Dimethyl Sulfoxide (DMSO)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity compared to conventional HPLC-UV methods, making it the preferred tool for trace analysis of bisoprolol in biological matrices like human plasma. nih.govnih.gov This high sensitivity is crucial for pharmacokinetic studies. nih.gov

LC-MS/MS methods typically involve a simple sample pretreatment step, such as protein precipitation or liquid-liquid extraction, to remove interferences from the plasma matrix. nih.govinnovareacademics.in An isotopically labeled internal standard, like d5-bisoprolol, is often used to ensure high accuracy and precision. nih.gov Chromatographic separation is achieved on a C18 column, followed by detection using a mass spectrometer operating in the multiple reaction monitoring (MRM) mode. nih.govresearchgate.net In MRM, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard, providing excellent specificity. For bisoprolol, a common mass transition is m/z 326.3 → 116.3. nih.gov

To further enhance sensitivity for monitoring at picogram levels, derivatization of bisoprolol prior to LC-MS analysis can be employed. researchgate.net Reagents such as 3-Bromomethyl-propyphenazone have been used to react with the secondary amino group of bisoprolol, improving its ionization efficiency and detection limits. researchgate.net

ParameterMethod 1 nih.govMethod 2 innovareacademics.inMethod 3 researchgate.net
Matrix Human PlasmaHuman PlasmaHuman Plasma
Sample Preparation Protein PrecipitationProtein PrecipitationProtein Precipitation
Column Capcell Pak C18 MG III (100mm x 2.0mm, 5µm)Welchrom XB C18 (50mm x 4.6mm, 5µm)Eclipse C18 (100mm x 4.6mm, 5µm)
Mobile Phase Not specified in abstract2mM Ammonium Formate: Acetonitrile (70:30 v/v)Acetonitrile: 0.01% Formic Acid (70:30 v/v)
Detection Mode Positive Ionization, MRMNot specified in abstract, MRM impliedPositive ESI, MRM
Mass Transition (m/z) 326.3 → 116.3Not specified in abstractNot specified in abstract
Linearity Range 0.5-100 ng/mL2.04-210 ng/mL0.5-50 ng/mL
Internal Standard d5-bisoprololMetoprolol (B1676517)Propranolol (B1214883)

Bisoprolol is a chiral compound, existing as (S)- and (R)-enantiomers. Since enantiomers can have different pharmacological activities, it is essential to have analytical methods capable of separating and quantifying them. researchgate.net Chiral chromatography, particularly HPLC using a chiral stationary phase (CSP), is the primary technique for assessing the enantiomeric purity of bisoprolol. chrom-china.comnih.gov

Various CSPs have proven effective for the enantioseparation of bisoprolol. Polysaccharide-based CSPs, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate), are widely used in normal-phase mode. chrom-china.comnih.gov The mobile phase typically consists of a mixture of n-hexane with an alcohol modifier like ethanol (B145695) or isopropanol, and a small amount of an amine additive such as diethylamine (B46881) (DEA) to improve peak shape. chrom-china.comnih.gov

Macrocyclic antibiotic-based CSPs, like those using teicoplanin (e.g., Chirobiotic T) or vancomycin (B549263) (e.g., Chirobiotic V), are also employed, often in polar organic or reversed-phase modes. nih.govresearchgate.net For instance, a Chirobiotic V column with a mobile phase of methanol, acetic acid, and triethylamine (B128534) has been shown to achieve good enantioseparation. researchgate.netnih.gov The choice of CSP and mobile phase conditions is critical for achieving baseline resolution between the two enantiomers. researchgate.net

ParameterMethod 1 chrom-china.comMethod 2 researchgate.netnih.govMethod 3 researchgate.net
Chiral Stationary Phase (CSP) Amylose tris(3,5-dimethylphenyl carbamate)Chirobiotic V (Vancomycin-based)Chirobiotic T (Teicoplanin-based)
Chromatographic Mode Normal-phasePolar organic modePolar organic mode
Mobile Phase Hexane-Ethanol-Diethylamine (88:12:0.1, v/v/v)Methanol/Acetic Acid/Triethylamine (100:0.20:0.15 v/v/v)Methanol-Glacial Acetic Acid-Triethylamine (100:0.020:0.025, v/v/v)
Flow Rate 0.6 mL/min0.5 mL/min1.5 mL/min
Detection Wavelength 270 nmNot specifiedNot specified

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification of Bisoprolol

Spectroscopic and Spectrometric Characterization of Bisoprolol

Spectroscopic techniques are indispensable for the definitive structural confirmation of the bisoprolol molecule and its related substances.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like bisoprolol. nih.govrsc.org It provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H (proton) and ¹³C NMR are used for the complete structural confirmation of bisoprolol and for the characterization of its process impurities and derivatives. nih.govijper.org

The ¹H NMR spectrum of bisoprolol shows characteristic signals corresponding to all the protons in the structure. For example, a doublet for the six protons of the isopropyl methyl groups can be observed around 1.10 ppm, while aromatic protons appear as doublets in the region of 6.83-7.08 ppm. ijper.org The signals for the various methylene (CH₂) and methine (CH) groups appear at distinct chemical shifts, and their multiplicities (singlet, doublet, multiplet) provide information about neighboring protons. ijper.org

¹³C NMR spectroscopy, including solid-state cross-polarization magic angle spinning (CPMAS) NMR, provides complementary information by identifying all unique carbon atoms in the molecule. researchgate.net Solution-state and solid-state NMR can be used to study the drug in different physical forms (e.g., crystalline vs. amorphous). researchgate.netresearchgate.net Advanced 2D NMR techniques like COSY, HSQC, and HMBC are employed to definitively assign all proton and carbon signals and confirm the connectivity within the molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis of Bisoprolol

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), has become an indispensable tool for the structural elucidation and quantification of bisoprolol and its related substances. researchgate.netomicsonline.org Unlike nominal mass instruments, HRMS instruments like Quadrupole Time-of-Flight (qTOF) or Orbitrap provide exact mass measurements with high accuracy, typically to within 5 ppm. This precision allows for the unambiguous determination of elemental compositions for the parent ion and its fragments.

The primary application of HRMS in bisoprolol analysis is in impurity profiling. researchgate.net Advanced techniques combining targeted and untargeted screening approaches can create a comprehensive impurity profile of bisoprolol fumarate. researchgate.net In a targeted approach, potential impurities are predicted based on the synthesis route, while untargeted screening helps in detecting unexpected impurities. researchgate.net For instance, LC-HRMS methods have been developed to detect and identify impurities by comparing experimentally obtained MS/HRMS spectra with theoretically generated in silico fragmentation data. researchgate.net

The fragmentation pattern of bisoprolol in HRMS is key to its structural confirmation. Under electrospray ionization (ESI) in positive mode, bisoprolol typically forms a protonated molecule [M+H]⁺. nih.gov Subsequent fragmentation (MS/MS) provides characteristic product ions. For example, the mass transition ion-pair m/z 326.2 → 116.1 is characteristic for bisoprolol. nih.gov The fragment at m/z 116.1 corresponds to the isopropylamino-propanol side chain, a common fragment for many beta-blockers. The high resolution allows for the confirmation of these fragments' elemental compositions, increasing confidence in the identification.

HRMS has also been successfully validated for the quantification of bisoprolol in biological matrices such as human plasma and dried blood spots (DBS), demonstrating good linearity, accuracy, and precision. nih.govnih.gov

Table 1: Exemplary HRMS Parameters for Bisoprolol Analysis

Parameter Description Finding Reference
Instrumentation LC-HRMS system Quadrupole Time-of-Flight (qTOF) or Orbitrap mass spectrometers are commonly used. researchgate.net researchgate.net
Ionization Mode Method for ion generation Electrospray Ionization (ESI) in positive mode is typically employed for bisoprolol. omicsonline.orgnih.gov omicsonline.orgnih.gov
Precursor Ion (m/z) Mass-to-charge ratio of the protonated bisoprolol molecule [M+H]⁺ at m/z 326.2326 (calculated) ulisboa.pt
Key Fragment Ion (m/z) Characteristic product ion for identification m/z 116.1, corresponding to the side-chain cleavage. nih.gov

| Mass Accuracy | Precision of mass measurement | Typically ≤ 5 ppm, allowing for confident elemental composition determination. | researchgate.net |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Polymorph and Solid-State Characterization of Bisoprolol

The solid-state properties of an API, such as its crystalline form (polymorphism), can significantly impact its stability, solubility, and bioavailability. Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful, non-destructive techniques for characterizing the solid state of bisoprolol fumarate. iaea.orgrhhz.net

Polymorphism in bisoprolol fumarate has been investigated, revealing the existence of at least two anhydrous forms (Form I and Form II) and a hydrate (B1144303). iaea.orgresearchgate.net Both FTIR and Raman spectroscopy can effectively distinguish between these forms. researchgate.netresearchgate.net The differences in the crystal lattice and molecular conformations of polymorphs lead to distinct vibrational spectra. rhhz.netnih.gov

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a sample, corresponding to the fundamental vibrations of its functional groups. conicet.gov.ar In the case of bisoprolol polymorphs, differences in hydrogen bonding and molecular arrangement within the crystal cause shifts in the positions and changes in the intensity of characteristic absorption bands, particularly in the fingerprint region (below 1500 cm⁻¹). iaea.orgresearchgate.net For example, the stretching vibrations of C=O (from the fumarate counter-ion) and O-H and N-H groups (involved in hydrogen bonding) are sensitive to the polymorphic form. researchgate.net

Raman Spectroscopy: This technique is based on the inelastic scattering of monochromatic light. nih.gov Raman spectroscopy is highly sensitive to the molecular framework and crystal lattice vibrations. conicet.gov.ar It provides complementary information to FTIR, as symmetric vibrations often produce strong Raman signals but weak IR absorptions. rhhz.net Raman spectroscopy has been used to study bisoprolol, with specific bands assigned to the vibrations of its structural components. researchgate.net The technique is advantageous for analyzing finished dosage forms with minimal sample preparation and is less susceptible to interference from water, making it suitable for analyzing aqueous samples or hydrates. rhhz.net

Table 2: Vibrational Spectroscopy for Bisoprolol Polymorph Discrimination

Technique Principle Application to Bisoprolol Key Findings Reference
FTIR Spectroscopy Measures absorption of IR light due to molecular vibrations. Distinguishing between anhydrous forms (I and II) and a hydrate. Polymorphs show distinct differences in the fingerprint region and in bands related to hydrogen bonding (O-H, N-H stretches). iaea.orgresearchgate.net iaea.orgresearchgate.net

| Raman Spectroscopy | Measures inelastic scattering of light, sensitive to molecular framework and symmetry. | Characterization of bisoprolol API and differentiation of polymorphs. | Provides a characteristic spectral fingerprint. researchgate.net It is suitable for identifying different crystal structures with minimal sample prep. researchgate.net | researchgate.netresearchgate.net |

UV-Vis Spectrophotometry for Quantification and Purity Assessment of Bisoprolol

UV-Visible (UV-Vis) spectrophotometry is a robust, simple, and cost-effective technique widely used for the quantitative analysis of bisoprolol in bulk drug and pharmaceutical formulations. ijpbs.comijbpas.com The method is based on the principle that the drug molecule absorbs light in the UV-Vis region of the electromagnetic spectrum, and the amount of light absorbed (absorbance) is directly proportional to its concentration (Beer-Lambert law). ijpbs.comijprajournal.com

For bisoprolol fumarate, the chromophore is the substituted benzene (B151609) ring. In various solvents like methanol or water, bisoprolol exhibits a characteristic absorption maximum (λmax). ijbpas.com While the exact λmax can vary slightly depending on the solvent, it is generally reported to be around 223 nm or 273 nm. ijpbs.comijbpas.comijpbs.com

Method development typically involves selecting a suitable solvent where the drug is highly soluble and stable. The method is then validated according to ICH guidelines for parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, and robustness. ijpbs.comijpbs.com Linearity is typically established over a concentration range like 2-12 µg/mL. ijpbs.com The precision is often reported as the relative standard deviation (%RSD), which should be within acceptable limits (e.g., <2%). ijpbs.com The accuracy is determined through recovery studies, where a known amount of standard drug is added to a sample and the recovery percentage is calculated. ijpbs.com

While highly effective for assay and dissolution testing, UV-Vis spectrophotometry has limited specificity. It cannot distinguish the API from impurities that have similar UV spectra. Therefore, it is often used in conjunction with more specific techniques like HPLC for purity assessments.

Table 3: Validation Parameters for a Typical UV-Vis Spectrophotometric Method for Bisoprolol

Validation Parameter Typical Value/Range Description Reference
Wavelength (λmax) ~223 - 273 nm Wavelength of maximum absorbance. ijpbs.comijbpas.com
Solvent Methanol, Water The medium in which the sample is dissolved. ijbpas.comijpbs.com
Linearity Range e.g., 2-12 µg/mL The concentration range over which absorbance is proportional to concentration. ijpbs.com
Correlation Coefficient (R²) >0.99 Indicates the goodness of fit for the linear regression. ijpbs.com
Precision (%RSD) <2% The degree of scatter between a series of measurements. ijpbs.com

| Accuracy (% Recovery) | ~98-102% | The closeness of the test results to the true value. | ijpbs.com |

Dissolution Testing Methodologies and In Vitro Release Profiling for Bisoprolol Formulations

Dissolution testing is a critical quality control tool that measures the rate and extent of drug release from a solid dosage form. For oral formulations, it provides essential insights into the potential in vivo performance of the product.

Development of Biorelevant Dissolution Media for Bisoprolol

Bisoprolol is classified as a Biopharmaceutics Classification System (BCS) Class I drug, meaning it has high solubility and high permeability. nih.gov For BCS Class I drugs, dissolution is generally not the rate-limiting step for absorption, and simple aqueous media (e.g., buffers at different pH values like 1.2, 4.5, and 6.8) are often sufficient for routine quality control. nih.govscispace.com Standard compendial apparatus, such as USP Apparatus 2 (paddle), is commonly used. nih.govjchr.org

However, the development of biorelevant dissolution media, which mimic the composition of gastrointestinal fluids, can provide a more profound understanding of drug release, especially during formulation development or when investigating food effects. scispace.comd-nb.info These media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), contain bile salts (e.g., taurocholate) and phospholipids (B1166683) (e.g., lecithin) that simulate the physiological environment of the small intestine. scispace.comd-nb.info

While less critical for a BCS Class I drug like bisoprolol under normal circumstances, using biorelevant media can be valuable for:

Investigating the impact of excipients on drug release in a more physiologically relevant environment.

Assessing "borderline" compounds or formulations where solubility might become a factor.

Establishing a more predictive in vitro-in vivo correlation (IVIVC). scispace.com

Methodologies for In Vitro-In Vivo Correlation (IVIVC) Development for Bisoprolol (focus on methodology and predictive models)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (drug dissolution) and an in vivo response (plasma drug concentration or amount absorbed). nih.gov Establishing a robust IVIVC is highly valuable as it can reduce the need for extensive bioequivalence studies during post-approval changes. kinampark.com

For a BCS Class I drug like bisoprolol, developing a traditional Level A IVIVC (a point-to-point correlation) can be challenging because in vivo dissolution and absorption are often very rapid, making it difficult to find in vitro conditions that are rate-limiting and predictive. dissolutiontech.com

Recent approaches have utilized predictive models like physiologically based biopharmaceutics modeling (PBBM) to understand the in vitro-in vivo relationship for bisoprolol. nih.govresearchgate.net PBBM is a mechanistic absorption model that integrates physicochemical properties of the drug, formulation characteristics (in vitro dissolution), and physiological data of the gastrointestinal tract. researchgate.net

The methodology for developing such a model for bisoprolol involves:

Model Building: Constructing a PBBM for bisoprolol using its known physicochemical and biopharmaceutical properties (e.g., solubility, permeability, pKa). nih.gov

Model Verification: Verifying the model by comparing its predicted plasma concentration-time profiles against observed clinical data from various studies. nih.gov

Establishing an In Vitro-In Vivo Relationship (IVIVR): Using the verified model, the in vivo release profile is determined by deconvolution from the plasma concentration data. This in vivo profile is then compared with the in vitro dissolution data from different batches of the drug product. nih.govkinampark.com

Predictive Modeling: The established relationship is used to conduct virtual bioequivalence (BE) trials. By inputting different hypothetical in vitro dissolution profiles into the model, one can predict whether these changes would impact the in vivo performance and BE status. nih.govresearchgate.net

For bisoprolol, PBBM studies have demonstrated that its clinical performance is not critically dependent on in vitro dissolution over a wide range. nih.govresearchgate.net This modeling approach allows for the establishment of a "safe space," which defines the range of dissolution profiles that would still ensure bioequivalence, providing greater manufacturing flexibility. researchgate.net

Quality by Design (QbD) Principles in Bisoprolol Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. jchr.org Applying QbD principles to analytical method development ensures that the method is robust and fit for its intended purpose throughout its lifecycle. ijpbs.comjchr.org

For bisoprolol, QbD has been applied to the development of both UV-spectrophotometric and HPLC methods. ijpbs.comjchr.orgijpbs.com The process follows several key steps:

Define Analytical Target Profile (ATP): This involves defining the requirements for the method, such as the need to accurately quantify bisoprolol in a tablet with specific precision, linearity, and accuracy. ijpbs.com

Identify Critical Quality Attributes (CQAs): These are the properties of the analytical result that should be within a certain limit to ensure the desired quality. For an assay method, CQAs could be accuracy and precision. For a chromatographic method, they might include peak resolution and tailing factor. ijpbs.comijpbs.com

Risk Assessment: This step identifies potential variables in the method that could impact the CQAs. Tools like an Ishikawa (fishbone) diagram can be used to map potential sources of variability, such as instrument parameters (e.g., wavelength, flow rate), material attributes (e.g., solvent composition, column type), and operational parameters. ijpbs.comijpbs.com

Method Optimization using Design of Experiments (DoE): Instead of a one-factor-at-a-time approach, DoE is used to systematically study the effects of multiple method parameters (Critical Method Parameters, CMPs) and their interactions on the CQAs. researchgate.net For an HPLC method for bisoprolol, factors like mobile phase composition and flow rate could be studied using a factorial or response surface design (e.g., Box-Behnken or Central Composite Design). jchr.orgijpbs.com

Establish a Method Operable Design Region (MODR): The results from the DoE are used to create a mathematical model that defines the multidimensional space (the MODR) within which the method consistently meets the ATP. Operating within this region ensures robust method performance.

Control Strategy and Lifecycle Management: A control strategy is defined to ensure the method remains in a state of control. This includes system suitability tests and ongoing method performance verification.

By using a QbD approach, the resulting analytical method for bisoprolol is well-understood, robust, and less likely to fail, ensuring reliable quality assessment of the drug product. jchr.orgjchr.org

Table 4: Compound Names Mentioned in the Article

Compound Name
Bisoprolol
Bisoprolol (hemifumarate) / Bisoprolol fumarate
Metoprolol
Lecithin

Control Strategy for Ensuring Robustness and Performance of Bisoprolol Analytical Methods

A control strategy is a planned set of controls, derived from the comprehensive understanding gained during method development, that ensures the ongoing performance and quality of the analytical procedure. srce.hrresearchgate.net This strategy is a critical element of the AQbD framework and is designed to manage and mitigate the risks identified during the risk assessment phase.

The control strategy for a bisoprolol analytical method is multifaceted and includes, but is not limited to, the following elements:

Control of Critical Method Parameters (CMPs): The control strategy explicitly defines the acceptable ranges for the CMPs within the established design space. For example, the pH of the mobile phase for a bisoprolol method might be controlled within a narrow range (e.g., 4.7 ± 0.2) to ensure consistent resolution.

Material Controls: Specifications for critical materials, such as the chromatographic column (e.g., brand, particle size, dimensions) and reagents, are included.

Method Monitoring and Performance Verification: The strategy includes a plan for ongoing monitoring of the method's performance over its lifecycle to detect any unforeseen drift or changes, ensuring it remains fit for purpose.

Table 3: Example Control Strategy for a Bisoprolol Analytical Method

Control Element Parameter/Attribute Acceptance Criteria/Limit Justification
System Suitability Test (SST) Resolution (Bisoprolol vs. Impurity C) ≥ 2.0 Ensures accurate quantification of the impurity separate from the main peak. Derived from DoE. semanticscholar.org
Tailing Factor (Bisoprolol) ≤ 1.5 Ensures peak symmetry for accurate integration.
%RSD of replicate injections (n=5) ≤ 1.0% Demonstrates system precision. researchgate.net
Critical Method Parameter Control Mobile Phase pH 4.7 ± 0.2 DoE showed pH is critical for resolution. researchgate.net
Column Temperature 30°C ± 2°C Operating within the robust region of the design space minimizes variation.

| Material Control | Chromatographic Column | Kinetex HILIC, 100 mm x 4.6 mm, 2.6 µm | Method was developed and validated on this specific column chemistry and dimension. researchgate.net |

By implementing a scientifically sound control strategy based on a thorough understanding of the method, manufacturers can ensure that the analytical procedure for bisoprolol (hemifumarate) is robust, reliable, and consistently delivers results that meet the required quality standards. benthamscience.com

Q & A

Q. What validated analytical methods are recommended for quantifying Bisoprolol hemifumarate in pharmaceutical formulations?

Bisoprolol hemifumarate is commonly quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The USP 35 monograph specifies a mobile phase of methanol, water, and phosphate buffer (pH 3.0) at a flow rate of 1.0 mL/min, using a C18 column (250 mm × 4.6 mm, 5 µm). Peak areas are compared against a reference standard, with calculations based on the formula: Quantity (mg)=50C(rUrS)\text{Quantity (mg)} = 50C \left( \frac{r_U}{r_S} \right)

where CC is the standard concentration, and rU/rSr_U/r_S is the ratio of assay to standard peak areas . Method validation should include specificity, linearity (10–150% of target concentration), precision (RSD < 2%), and accuracy (98–102% recovery) .

Q. How does Bisoprolol hemifumarate exhibit β1-adrenergic receptor selectivity, and what experimental models confirm this?

Bisoprolol demonstrates β1-selectivity with Kis of 25 nM (β1) vs. 480 nM (β2) in S49 cells expressing human receptors. In human myocardial tissue, selectivity persists (Kis: 75.8 nM β1 vs. 991 nM β2). These values are derived from competitive binding assays using radiolabeled antagonists like [³H]-CGP 12176. Researchers should validate selectivity using tissue-specific models (e.g., atrial vs. bronchial tissue) to account for receptor density variations .

Q. What stability considerations are critical for formulating Bisoprolol hemifumarate in extemporaneous preparations?

Stability studies under accelerated conditions (40°C/75% RH) show that Bisoprolol hemifumarate degrades via hydrolysis and oxidation. To mitigate this, formulations should use pH 6.8 buffers and antioxidants like ascorbic acid (0.1% w/v). Bioavailability studies in human plasma indicate a half-life of 10–12 hours, requiring storage at 4°C to maintain >95% potency over 30 days .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported β1-selectivity ratios across in vitro and in vivo models?

Discrepancies arise from differences in receptor coupling efficiency (e.g., G-protein vs. arrestin pathways) and tissue-specific isoforms. To address this:

  • Use knockout models (β1-/β2-AR KO mice) to isolate receptor contributions.
  • Apply functional assays (cAMP inhibition) alongside binding studies.
  • Normalize data to receptor density (e.g., via Western blotting) to account for expression variability .

Q. What methodological framework is recommended for developing stability-indicating assays under extreme pH conditions?

For acidic (pH 1.2) or alkaline (pH 8.0) degradation studies:

  • Use UPLC-MS/MS to separate degradation products (e.g., bisoprolol acid, fumaric acid adducts).
  • Optimize column chemistry (e.g., HILIC for polar metabolites).
  • Validate forced degradation protocols per ICH Q1A(R2), ensuring mass balance ≥90% .

Q. How can pharmacokinetic (PK) modeling improve dose optimization in comorbid populations (e.g., renal impairment)?

A two-compartment model with first-order absorption and nonlinear protein binding accurately predicts PK in renal impairment. Key parameters:

  • CL/F (clearance): Reduced by 50% in eGFR <30 mL/min.
  • Vd/F (volume of distribution): Increased by 30% due to hypoalbuminemia.
    Use population PK software (e.g., NONMEM) to simulate dosing regimens, adjusting for covariates like serum creatinine and age .

Methodological and Theoretical Considerations

Q. How should researchers integrate Bisoprolol’s pharmacological data into broader cardiovascular disease frameworks?

Link studies to β1-AR signaling pathways in heart failure (e.g., GRK2 inhibition, calcium handling). For example:

  • Design experiments testing Bisoprolol’s effect on phospholamban phosphorylation (SERCA2a activity).
  • Use transcriptomic analysis (RNA-seq) to identify downstream targets (e.g., miR-21) in hypertrophic models .

Q. What statistical approaches are optimal for analyzing dose-response relationships in preclinical models?

  • Apply nonlinear regression (four-parameter logistic model) to EC50/IC50 calculations.
  • Use ANCOVA to adjust for baseline hemodynamic variables (e.g., heart rate, blood pressure).
  • Address inter-animal variability via mixed-effects modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.